Product packaging for 4-Ethoxypyrimidine-2-carbonitrile(Cat. No.:CAS No. 145947-99-5)

4-Ethoxypyrimidine-2-carbonitrile

カタログ番号: B114434
CAS番号: 145947-99-5
分子量: 149.15 g/mol
InChIキー: QROIVAGPJLTYEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Ethoxypyrimidine-2-carbonitrile is a versatile pyrimidine derivative designed for use as a key synthetic intermediate in pharmaceutical research and development. The molecular scaffold incorporates both an ethoxy substituent and a carbonitrile group, making it a valuable bifunctional building block for constructing more complex molecules. Pyrimidine cores are fundamental in medicinal chemistry, featuring prominently in the synthesis of compounds with a range of biological activities . Research Applications: This compound is primarily used in organic synthesis and drug discovery. The carbonitrile group offers a handle for further functionalization, while the ethoxy group can participate in nucleophilic aromatic substitution reactions, allowing researchers to diversify the structure at multiple sites. Such multi-functionalized pyrimidine scaffolds are essential for creating targeted compound libraries . Pyrimidine derivatives are extensively investigated in the discovery of kinase inhibitors and other targeted therapies. Research into similar pyrimidine-carbonitrile compounds has shown their potential as core structures in the development of inhibitors for significant oncology targets . Handling and Usage: this compound is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE) and safety practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B114434 4-Ethoxypyrimidine-2-carbonitrile CAS No. 145947-99-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-ethoxypyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-2-11-7-3-4-9-6(5-8)10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROIVAGPJLTYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Alkoxypyrimidine-2-carbonitriles: A Focus on the Chemical Structure and Properties of 4-Methoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature and database searches for "4-Ethoxypyrimidine-2-carbonitrile" did not yield specific data for this compound, suggesting it is not a widely documented molecule. This guide will therefore focus on the closely related and better-documented analogue, 4-Methoxypyrimidine-2-carbonitrile , as a representative member of the 4-alkoxypyrimidine-2-carbonitrile class. The information presented herein, particularly regarding synthesis and potential biological activity, is based on available data for this analogue and related pyrimidine derivatives.

Introduction

Pyrimidine-2-carbonitriles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a fundamental component of nucleobases and is found in numerous therapeutic agents. The addition of a nitrile group at the 2-position and an alkoxy group at the 4-position creates a unique electronic and structural profile, making these compounds attractive templates for designing novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-alkoxypyrimidine-2-carbonitriles, with a specific focus on 4-methoxypyrimidine-2-carbonitrile.

Chemical Structure and Identification

The core structure of 4-methoxypyrimidine-2-carbonitrile consists of a pyrimidine ring substituted with a methoxy group at the 4-position and a nitrile group at the 2-position.

Table 1: Chemical Identification of 4-Methoxypyrimidine-2-carbonitrile

IdentifierValue
IUPAC Name 4-methoxypyrimidine-2-carbonitrile
CAS Number 94789-37-4[1]
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Canonical SMILES COC1=CC=NC(=N1)C#N
InChI Key POLUXOCVEJOPOJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 4-methoxypyrimidine-2-carbonitrile are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of 4-Methoxypyrimidine-2-carbonitrile

PropertyValueSource
Appearance SolidSupplier Data
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Soluble in common organic solventsSupplier Data
logP (calculated) 0.8ChemDraw

Synthesis and Experimental Protocols

One potential synthetic strategy starts from a readily available precursor like 2-chloro-4-methoxypyrimidine. The nitrile group can be introduced via a nucleophilic substitution reaction using a cyanide salt, such as potassium cyanide or sodium cyanide.

Proposed Experimental Protocol: Synthesis of 4-Methoxypyrimidine-2-carbonitrile from 2-Chloro-4-methoxypyrimidine

Materials:

  • 2-Chloro-4-methoxypyrimidine

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF).

  • Add potassium cyanide (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-methoxypyrimidine-2-carbonitrile.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthetic Workflow Diagram

SynthesisWorkflow Proposed Synthesis of 4-Methoxypyrimidine-2-carbonitrile cluster_start Starting Material cluster_reaction Cyanation Reaction cluster_workup Workup & Purification cluster_product Final Product cluster_analysis Characterization start 2-Chloro-4-methoxypyrimidine reaction KCN, DMF Heat (80-120°C) start->reaction workup 1. Quench with Water 2. Extraction reaction->workup purification Column Chromatography workup->purification product 4-Methoxypyrimidine-2-carbonitrile purification->product analysis NMR, IR, MS product->analysis

Caption: Proposed synthetic workflow for 4-Methoxypyrimidine-2-carbonitrile.

Potential Biological Activity and Applications

While specific biological data for 4-methoxypyrimidine-2-carbonitrile is scarce, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological activities. The structural motifs present in this molecule suggest potential for interaction with various biological targets.

  • Enzyme Inhibition: Certain substituted pyrimidines have been identified as inhibitors of various enzymes. For instance, some pyrimidine-5-carbonitrile derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

  • Antimicrobial Activity: The pyrimidine nucleus is a common feature in antimicrobial agents. The electron-withdrawing nature of the nitrile group and the presence of the methoxy group could modulate the antimicrobial properties of the molecule.

  • Kinase Inhibition: Pyrimidine derivatives are well-known scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy. The specific substitution pattern of 4-methoxypyrimidine-2-carbonitrile could be explored for its potential to inhibit specific kinases involved in cell signaling pathways.

Given the diverse biological activities of related compounds, 4-methoxypyrimidine-2-carbonitrile represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of 4-methoxypyrimidine-2-carbonitrile, a representative of the 4-alkoxypyrimidine-2-carbonitrile class of compounds. Although information on the originally requested 4-ethoxy analogue is limited, the data presented for the methoxy derivative, including its identification, physicochemical properties, and a plausible synthetic route, offers a solid foundation for researchers and drug development professionals. The potential for this class of compounds to exhibit significant biological activity, based on the known pharmacology of related pyrimidine derivatives, underscores the importance of further investigation into their synthesis and biological evaluation. Future studies are warranted to explore the therapeutic potential of 4-alkoxypyrimidine-2-carbonitriles in various disease areas.

References

An In-depth Technical Guide to the Synthesis of 4-Alkoxypyrimidine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-alkoxypyrimidine-2-carbonitriles, a class of compounds with significant potential in medicinal chemistry and drug development. The methodologies presented are based on established literature and provide a foundation for the efficient synthesis and further derivatization of this pyrimidine scaffold.

Introduction

The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. The specific substitution pattern of 4-alkoxypyrimidine-2-carbonitriles offers a versatile platform for the development of novel therapeutic agents. The alkoxy group at the 4-position and the carbonitrile at the 2-position provide key handles for molecular modification to modulate physicochemical properties and biological activity. This guide details the primary synthetic strategies, experimental protocols, and quantitative data for the preparation of these valuable compounds.

Synthetic Strategies

The most prevalent and effective strategy for the synthesis of 4-alkoxypyrimidine-2-carbonitriles commences with a readily available starting material, 4,6-dichloro-2-(methylthio)pyrimidine. The synthesis can be broadly divided into a three-stage process:

  • Selective Alkoxylation: The initial step involves the nucleophilic aromatic substitution (SNAr) of one of the chloro groups at the 4- or 6-position with an appropriate alkoxide. By controlling the stoichiometry of the alkoxide, mono-alkoxylation can be achieved selectively.

  • Oxidation of the Thioether: The 2-(methylthio) group is then oxidized to the corresponding methylsulfone. This transformation is crucial as the sulfone group is an excellent leaving group for the subsequent cyanation step.

  • Cyanation: The final step is the displacement of the 2-methylsulfonyl group by a cyanide source, typically an alkali metal cyanide, to furnish the target 4-alkoxypyrimidine-2-carbonitrile.

Alternatively, for the synthesis of 4,6-dialkoxypyrimidine-2-carbonitriles, both chloro groups are substituted by alkoxides in the first step.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow Start 4,6-Dichloro-2-(methylthio)pyrimidine Alkoxylation Selective Alkoxylation (NaOR, ROH) Start->Alkoxylation Intermediate1 4-Alkoxy-6-chloro-2-(methylthio)pyrimidine Alkoxylation->Intermediate1 Oxidation Oxidation (m-CPBA) Intermediate1->Oxidation Intermediate2 4-Alkoxy-6-chloro-2-(methylsulfonyl)pyrimidine Oxidation->Intermediate2 Cyanation Cyanation (KCN) Intermediate2->Cyanation Product 4-Alkoxy-6-chloro-2-carbonitrile Cyanation->Product

Caption: General workflow for the synthesis of 4-alkoxypyrimidine-2-carbonitriles.

Key Experimental Protocols

This section provides detailed methodologies for the key transformations involved in the synthesis of 4-alkoxypyrimidine-2-carbonitriles, based on established literature.[1][2]

Protocol 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[2]

This protocol details the selective mono-alkoxylation of 4,6-dichloro-2-(methylthio)pyrimidine.

  • Reagents and Materials:

    • 4,6-Dichloro-2-(methylthio)pyrimidine

    • Sodium ethoxide (EtONa) solution (1 M in EtOH)

    • Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Calcium chloride (CaCl2) drying tube

  • Procedure:

    • To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol at approximately 20°C, a freshly prepared solution of sodium ethoxide (1.1 eq, 1 M in EtOH) is added dropwise.

    • The reaction mixture is protected with a CaCl2 drying tube and stirred at this temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material (typically 2 hours).

    • Dichloromethane is then added, followed by a saturated aqueous solution of NaHCO3.

    • The layers are separated, and the aqueous phase is extracted with additional dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography to afford 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.

Protocol 2: Synthesis of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine[1]

This protocol describes the preparation of a dialkoxy intermediate and its subsequent oxidation.

  • Reagents and Materials:

    • 4,6-Dichloro-2-(methylthio)pyrimidine

    • Sodium benzyloxide

    • Benzyl alcohol

    • m-Chloroperbenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium carbonate (Na2CO3)

  • Procedure for Alkoxylation:

    • A solution of sodium benzyloxide is prepared by reacting sodium metal with benzyl alcohol.

    • 4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq) is added to the sodium benzyloxide solution and the mixture is heated to reflux.

    • The reaction is monitored by TLC until the starting material is consumed.

    • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine.

  • Procedure for Oxidation:

    • To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (1.0 eq) in DCM, cooled in an ice bath to approximately 0°C, m-CPBA (2.0 eq) is added in one portion.

    • The mixture is protected with a CaCl2 drying tube and stirred at room temperature until complete consumption of the starting material (monitored by TLC, typically 24 hours).

    • Diethyl ether and saturated aqueous Na2CO3 are then added.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried, filtered, and concentrated to yield 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine.

Protocol 3: Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile[1]

This protocol details the final cyanation step.

  • Reagents and Materials:

    • 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine

    • Potassium cyanide (KCN)

    • 18-Crown-6

    • Acetonitrile (MeCN)

    • Diethyl ether

    • Water

  • Procedure:

    • To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (1.0 eq) in acetonitrile at approximately 20°C, 18-crown-6 (0.1 eq) is added, followed by potassium cyanide (3.0 eq) in one portion.

    • The mixture is protected with a CaCl2 drying tube and stirred at this temperature until the starting material is consumed (monitored by TLC, typically 24 hours).

    • Diethyl ether and water are then added.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to give 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.

Reaction Mechanism

The core of this synthetic sequence relies on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chloro- and methylsulfonyl-substituted positions towards nucleophilic attack.

The following diagram illustrates the mechanism of the cyanation step:

Cyanation_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product Start 4-Alkoxy-2-methylsulfonylpyrimidine Intermediate Anionic σ-complex Start->Intermediate + CN⁻ (attack at C2) Product 4-Alkoxypyrimidine-2-carbonitrile Intermediate->Product - SO₂Me⁻

Caption: Mechanism of the nucleophilic displacement of the sulfonyl group by cyanide.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps.

Table 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [2]

Starting MaterialProductReagentsConditionsYield (%)
4,6-Dichloro-2-(methylthio)pyrimidine4-Chloro-6-ethoxy-2-(methylthio)pyrimidineEtONa, EtOH~20°C, 2 h89

Table 2: Synthesis of 4,6-Bis(benzyloxy) Intermediates and Final Product [1]

Starting MaterialProductReagentsConditionsYield (%)
4,6-Dichloro-2-(methylthio)pyrimidine4,6-Bis(benzyloxy)-2-(methylthio)pyrimidineNaOBn, BnOHReflux86
4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidinem-CPBA, DCM0°C to 20°C, 24 h94
4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine4,6-Bis(benzyloxy)pyrimidine-2-carbonitrileKCN, 18-crown-6, MeCN20°C, 24 h87

Conclusion

The synthetic routes outlined in this guide provide a robust and efficient pathway for the preparation of 4-alkoxypyrimidine-2-carbonitriles. The methodologies are well-established and offer good to excellent yields for the key transformations. The versatility of the starting materials and the reliability of the reaction sequence make this an attractive approach for generating a library of substituted pyrimidines for screening in drug discovery programs. Further optimization of reaction conditions and exploration of a wider range of alkoxide nucleophiles can expand the accessible chemical space of this important class of compounds. Researchers and scientists in the field of medicinal chemistry can utilize this guide as a practical resource for the synthesis of novel 4-alkoxypyrimidine-2-carbonitrile derivatives.

References

An In-depth Technical Guide to Pyrimidine Carbonitriles: Focus on 4-Ethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the specific compound 4-Ethoxypyrimidine-2-carbonitrile, including its unique Chemical Abstracts Service (CAS) number and detailed nomenclature, did not yield conclusive results in publicly available scientific databases. This suggests that this particular isomer may be a novel compound or one that is not widely reported in the literature. Therefore, this guide will provide a broader technical overview of ethoxypyrimidine carbonitriles, drawing on data from closely related and documented isomers to offer insights for researchers, scientists, and drug development professionals.

While specific data for this compound is not available, the pyrimidine-carbonitrile scaffold is a significant pharmacophore in medicinal chemistry. The following sections will discuss the general nomenclature, properties, and potential applications of related compounds, providing a foundational understanding for researchers interested in this chemical class.

Nomenclature and Structure of Ethoxypyrimidine Carbonitriles

The nomenclature of substituted pyrimidines follows the standard IUPAC guidelines. The pyrimidine ring is numbered to give the lowest possible locants to the substituents. For "this compound," the name indicates an ethoxy (-OCH2CH3) group at the 4th position and a nitrile (-C≡N) group at the 2nd position of the pyrimidine ring.

To illustrate the structural context, consider the closely related and documented isomer, 2-Ethoxy-4,6-difluoropyrimidine . Its IUPAC name clearly defines the ethoxy group at the 2nd position and fluorine atoms at the 4th and 6th positions.

Compound Name CAS Number Molecular Formula Molecular Weight
2-Ethoxy-4,6-difluoropyrimidine166524-65-8C6H6F2N2O160.12 g/mol

This data for a related compound highlights the type of specific information that is crucial for chemical research and which is currently unavailable for this compound.

Potential Synthesis Strategies

While a specific, validated experimental protocol for the synthesis of this compound cannot be provided due to the lack of literature, a hypothetical synthetic approach can be proposed based on established pyrimidine chemistry. A plausible route could involve the cyclization of a suitable three-carbon precursor with a nitrile-containing amidine derivative, followed by the introduction of the ethoxy group.

A generalized workflow for the synthesis of a substituted pyrimidine is depicted below.

G A Starting Materials (e.g., 1,3-dicarbonyl compound, amidine derivative) B Cyclocondensation Reaction A->B Base/Acid Catalyst C Intermediate Pyrimidine Core B->C D Functional Group Interconversion (e.g., Halogenation) C->D E Nucleophilic Substitution (Introduction of Ethoxy Group) D->E Sodium Ethoxide F Final Product (this compound) E->F

Caption: A generalized workflow for the synthesis of a substituted pyrimidine derivative.

Prospective Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone in the development of a wide array of therapeutic agents. The incorporation of a carbonitrile group can enhance binding affinity to target proteins and improve metabolic stability. Ethoxy groups can modulate lipophilicity and pharmacokinetic properties.

Given the biological significance of related pyrimidine derivatives, this compound, if synthesized, could be investigated for a range of biological activities, including but not limited to:

  • Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various kinases, which are crucial targets in oncology.

  • Antiviral Activity: Substituted pyrimidines are integral to several antiviral nucleoside analogs.

  • Central Nervous System (CNS) Activity: The pyrimidine scaffold is present in drugs targeting CNS disorders.

The potential interaction of such a compound within a signaling pathway, for instance, as a hypothetical kinase inhibitor, can be visualized as follows:

G cluster_cell Cell Membrane Receptor Receptor Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor 4-Ethoxypyrimidine- 2-carbonitrile (Hypothetical Inhibitor) Inhibitor->Kinase

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a pyrimidine derivative.

Recommendations for Researchers

For scientists and researchers interested in this compound, the following steps are recommended:

  • Literature and Patent Search: Conduct an exhaustive search of chemical literature and patent databases using substructure search tools to identify any potential mentions or analogous structures.

  • De Novo Synthesis: If the compound is indeed novel, develop and validate a synthetic route.

  • Structural Elucidation: Characterize the synthesized compound unambiguously using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

  • Biological Screening: Evaluate the biological activity of the novel compound in relevant assays based on the intended therapeutic area.

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Ethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypyrimidine-2-carbonitrile is a substituted pyrimidine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrimidine core and the nitrile functional group. Pyrimidine scaffolds are prevalent in numerous biologically active compounds, including pharmaceuticals and natural products. The ethoxy and cyano substituents offer sites for further chemical modification, making this compound a potentially valuable building block for the synthesis of more complex molecules. This technical guide provides a proposed synthesis route and a predicted spectroscopic profile for this compound to aid researchers in its synthesis and characterization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of substituted pyrimidines. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a nitrogen-containing species, followed by functional group manipulations.

Proposed Synthetic Workflow

A Malononitrile C Ethoxymethylene-malononitrile A->C Reaction B Triethyl Orthoformate B->C Reaction E 2-Amino-4-ethoxypyrimidine C->E Cyclization D Guanidine D->E Reaction G This compound E->G Cyanation F Sandmeyer-type Reaction (e.g., NaNO₂, HCl, CuCN) F->G Reagents

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethoxymethylenemalononitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and triethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of acetic anhydride.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess triethyl orthoformate and ethanol by distillation under reduced pressure to yield crude ethoxymethylenemalononitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4-ethoxypyrimidine

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1 equivalent).

  • Add the crude ethoxymethylenemalononitrile from the previous step dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to obtain 2-amino-4-ethoxypyrimidine.

Step 3: Synthesis of this compound

  • Dissolve 2-amino-4-ethoxypyrimidine (1 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Doublet1HH-6
~7.2Doublet1HH-5
~4.5Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170C-4
~160C-6
~158C-2
~115-C≡N
~110C-5
~65-OCH₂CH₃
~14-OCH₂CH₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~2230-C≡N stretch
~1600-1450C=C and C=N stretching (pyrimidine ring)
~1250-1000C-O stretch (ethoxy group)
Predicted Mass Spectrometry Data
m/zAssignment
~149[M]⁺ (Molecular Ion)
~121[M - C₂H₄]⁺
~120[M - C₂H₅]⁺
~94[M - C₂H₅O - CN]⁺

Spectroscopic Analysis Workflow

The characterization of a synthesized compound like this compound follows a standard analytical workflow to confirm its structure and purity.

cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation A Synthesized Compound B Mass Spectrometry (MS) A->B Molecular Weight C Infrared (IR) Spectroscopy A->C Functional Groups D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) A->D Connectivity E Data Interpretation B->E C->E D->E F Structure Elucidation E->F

Caption: General workflow for spectroscopic analysis.

General Experimental Protocols for Spectroscopic Analysis

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

5.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Conclusion

This technical guide provides a foundational framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route offers a logical pathway to obtain the target molecule, and the predicted spectroscopic data serves as a benchmark for experimental verification. Researchers are encouraged to use this information as a starting point for their investigations, with the understanding that optimization of the synthesis and thorough experimental characterization are essential to confirm the identity and purity of the compound.

Starting materials for 4-Ethoxypyrimidine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis of 4-Ethoxypyrimidine-2-carbonitrile, a valuable building block for researchers in medicinal chemistry and drug development. This document outlines a robust two-step synthetic pathway commencing from the readily available starting material, 2,4-dichloropyrimidine. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, followed by a cyanation reaction to install the nitrile functionality.

Detailed experimental protocols for the synthesis of the primary starting material and the subsequent intermediates are provided below, supported by quantitative data to ensure reproducibility.

Overall Synthetic Workflow

The synthesis proceeds in three primary stages: preparation of the key starting material, selective ethoxylation, and final cyanation.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Selective Ethoxylation cluster_2 Stage 3: Cyanation Uracil Uracil DCP 2,4-Dichloropyrimidine Uracil->DCP POCl3 Reflux DCP_ref 2,4-Dichloropyrimidine CEP 2-Chloro-4-ethoxypyrimidine CEP_ref 2-Chloro-4-ethoxypyrimidine DCP_ref->CEP NaOEt, Ethanol 0°C to RT Target This compound CEP_ref->Target NaCN, DMAP Propionitrile, Reflux

Figure 1. Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2,4-Dichloropyrimidine

The primary starting material, 2,4-dichloropyrimidine, is synthesized from uracil via chlorination. A common and effective method involves reacting uracil with phosphorus oxychloride (POCl₃).

Experimental Protocol

To a 500 mL two-necked round-bottom flask equipped with a reflux condenser, 100 g (0.89 mol) of uracil is added, followed by 400 mL of phosphorus oxychloride (POCl₃). The resulting mixture is heated to reflux (approximately 110°C or 383 K) and stirred for 3.5 hours[1]. After the reaction is complete, the mixture is cooled to 323 K (50°C), and the excess phosphorus oxychloride is carefully removed under reduced pressure[1]. The remaining oily residue is then cautiously poured onto 50 g of crushed ice. The aqueous mixture is extracted three times with 50 mL portions of chloroform. The combined organic layers are washed with a dilute sodium carbonate solution until neutral, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield 2,4-dichloropyrimidine[1]. An alternative method utilizing thionyl chloride and a catalyst has reported yields as high as 95%[2].

Data Summary: 2,4-Dichloropyrimidine Synthesis
Starting MaterialReagentTemperatureReaction TimeReported YieldReference
UracilPhosphorus Oxychloride (POCl₃)110 °C (Reflux)3.5 hoursNot specified[1]
UracilThionyl Chloride, BTC, DMAP65 - 70 °CNot specified95%[2]

Stage 2: Synthesis of 2-Chloro-4-ethoxypyrimidine

This step involves a regioselective nucleophilic aromatic substitution. The chlorine atom at the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for selective mono-substitution[3][4]. The protocol is adapted from a highly analogous methoxylation reaction[5].

G DCP 2,4-Dichloropyrimidine CEP 2-Chloro-4-ethoxypyrimidine DCP->CEP Nucleophilic substitution at C4 0°C to Room Temperature, 6h NaOEt Sodium Ethoxide (NaOEt) in Ethanol NaOEt->CEP

Figure 2. Reaction scheme for the selective ethoxylation of 2,4-dichloropyrimidine.

Experimental Protocol

In a reaction vessel, 2,4-dichloropyrimidine (0.1 mol) is dissolved in 120 mL of anhydrous ethanol. The solution is cooled to 0°C in an ice bath. Sodium ethoxide (0.1 mol) is added portion-wise, ensuring the temperature remains low. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 6 hours[5]. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into 200 mL of ice water and extracted three times with 200 mL portions of ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-chloro-4-ethoxypyrimidine, which can be purified further if necessary[5].

Data Summary: 2-Chloro-4-ethoxypyrimidine Synthesis
Starting MaterialReagentMolar Ratio (SM:Reagent)SolventTemperatureTimeReported Yield (Analogous Rxn)Reference
2,4-DichloropyrimidineSodium Ethoxide1 : 1Ethanol0°C to RT6 hours87%[5]

(Note: Yield is based on an analogous methoxylation reaction.)

Stage 3: Synthesis of this compound

The final step is the displacement of the remaining chlorine atom at the C2 position with a cyanide group. This reaction typically requires a cyanide source, such as sodium or potassium cyanide, and may be facilitated by a catalyst in a polar aprotic solvent.

G CEP 2-Chloro-4-ethoxypyrimidine Target This compound CEP->Target Nucleophilic substitution at C2 Propionitrile, Reflux NaCN Sodium Cyanide (NaCN) DMAP (cat.) NaCN->Target

Figure 3. Reaction scheme for the cyanation of 2-Chloro-4-ethoxypyrimidine.

Experimental Protocol

In a flask equipped with a reflux condenser and under a nitrogen atmosphere, 2-chloro-4-ethoxypyrimidine (1 equiv.) is dissolved in propionitrile. To this solution, 4-dimethylaminopyridine (DMAP, 0.1-0.2 equiv.) is added as an activating agent, followed by sodium cyanide (1.5 equiv.)[6]. The reaction mixture is heated to reflux (approx. 97°C) and stirred for 5-12 hours, with progress monitored by TLC or GC-MS. After cooling, water is added to dissolve any inorganic salts. The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with 2N HCl to remove DMAP, followed by a water wash, and then dried over anhydrous sodium sulfate[6]. The solvent is removed by vacuum distillation to yield the final product, this compound.

Data Summary: this compound Synthesis
Starting MaterialReagentsSolventTemperatureTimeReported Yield (Analogous Rxn)Reference
2-Chloro-4-ethoxypyrimidineNaCN, DMAPPropionitrileReflux (90-100°C)5-12 hours73-84%[6]

(Note: Yield and conditions are based on the cyanation of a similar 2-chloropyridine derivative.)

References

The 4-Ethoxypyrimidine Ring System: A Technical Guide to its Reactivity and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the 4-ethoxypyrimidine ring system, a crucial scaffold in medicinal chemistry. This document details the synthesis, chemical behavior, and stability of this heterocyclic core, with a focus on its relevance to drug discovery and development. Experimental protocols, quantitative data, and visual diagrams of relevant biological pathways are provided to support researchers in this field.

Introduction to the 4-Ethoxypyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1][2] The introduction of an ethoxy group at the 4-position significantly influences the electron density and, consequently, the reactivity and physicochemical properties of the pyrimidine core. This substitution can enhance lipophilicity, potentially improving cell membrane permeability, and modulate the ring's susceptibility to metabolic degradation and chemical reactions. As a result, the 4-ethoxypyrimidine system serves as a valuable building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and other enzyme-targeted agents.

Synthesis of the 4-Ethoxypyrimidine Core

The primary route to the 4-ethoxypyrimidine scaffold is through the nucleophilic substitution of a suitable leaving group at the 4-position of the pyrimidine ring with an ethoxide source.

General Synthesis from 4-Chloropyrimidine

A common and efficient method involves the reaction of a 4-chloropyrimidine derivative with sodium ethoxide. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Synthesis_from_Chloropyrimidine 4-Chloropyrimidine 4-Chloropyrimidine 4-Ethoxypyrimidine 4-Ethoxypyrimidine 4-Chloropyrimidine->4-Ethoxypyrimidine Nucleophilic Substitution Sodium Ethoxide (NaOEt) Sodium Ethoxide (NaOEt) Sodium Ethoxide (NaOEt)->4-Ethoxypyrimidine Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->4-Ethoxypyrimidine iNOS_Inhibition_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cell Macrophage Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4/CD14 Inflammatory Stimuli->TLR4 Signaling Cascade MyD88, IRAK, NF-κB TLR4->Signaling Cascade Activates iNOS Monomer (inactive) iNOS Monomer (inactive) Signaling Cascade->iNOS Monomer (inactive) Induces Expression iNOS Dimer (active) iNOS Dimer (active) iNOS Monomer (inactive)->iNOS Dimer (active) Dimerization Nitric Oxide (NO) Nitric Oxide (NO) iNOS Dimer (active)->Nitric Oxide (NO) Catalyzes L-Arginine L-Arginine L-Arginine->iNOS Dimer (active) Inflammation Inflammation Nitric Oxide (NO)->Inflammation Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->iNOS Monomer (inactive) Binds to monomer, prevents dimerization COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->COX-2 Enzyme Selective Inhibition

References

Theoretical Framework for Analyzing the Electronic Structure of 4-Ethoxypyrimidine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a robust theoretical framework for the comprehensive analysis of the electronic structure of 4-Ethoxypyrimidine-2-carbonitrile. In the absence of direct experimental or theoretical studies on this specific molecule in the reviewed literature, this document provides a detailed protocol based on established computational methodologies successfully applied to structurally analogous pyrimidine derivatives. By leveraging Density Functional Theory (DFT), this guide details the necessary steps to elucidate the geometric, energetic, and electronic properties of the title compound, offering insights crucial for drug design and molecular engineering.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of many bioactive compounds and functional materials.[1][2] The title compound, this compound, combines the electron-withdrawing nitrile group with the electron-donating ethoxy group on a pyrimidine ring, suggesting a unique electronic profile with potential applications in drug development. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

This guide provides a comprehensive overview of the theoretical approaches, specifically quantum chemical calculations, that can be employed to characterize this compound. The methodologies described are based on successful studies of similar pyrimidine structures.[2][3]

Experimental and Computational Protocols

The investigation into the electronic structure of a novel molecule like this compound is a multi-step process that begins with its synthesis and is followed by detailed computational analysis.

Synthesis Protocols

While specific synthesis routes for this compound are not detailed in the available literature, general methods for the synthesis of substituted pyrimidine carbonitriles often involve the condensation of a suitable precursor with reagents like malononitrile. For instance, a common route involves the reaction of a substituted aldehyde, malononitrile, and a compound containing an amidine moiety.[4] Another approach could involve the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an ethoxide and a cyanide source.

Computational Methodology

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of organic molecules.[5][6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic systems.[2] A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate calculations of both geometry and electronic properties.[3]

Workflow for Theoretical Analysis:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the molecule with respect to the positions of its atoms.

  • Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

  • Electronic Property Calculation: With the optimized geometry, a range of electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule.[8]

    • Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule.

Predicted Electronic and Structural Properties

While specific data for this compound is unavailable, we can infer expected properties based on studies of similar molecules. The following tables present representative data from computational studies on other pyrimidine derivatives to provide a baseline for what can be expected for the title compound.

Table 1: Representative Geometric Parameters of Substituted Pyrimidines

ParameterC=NC=CC-NC-OC≡N
Expected Bond Length (Å) 1.30 - 1.351.38 - 1.421.35 - 1.401.35 - 1.40~1.15
Bond Angle (°) 115 - 125118 - 122115 - 125115 - 120~178

Data compiled from general knowledge of organic structures and related computational studies.

Table 2: Representative Frontier Molecular Orbital Energies of Pyrimidine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine-6.2613-0.88445.3769B3LYP/6-311G++(d,p)[7]
Annulated pyrano[2,3-d]pyrimidine derivative-6.1 to -6.4-2.0 to -2.53.7 - 4.2B3LYP/6-31G(d,p)[9]
5-Hydroxymethyluracil-6.9 to -7.2-1.3 to -1.55.4 - 5.9B3LYP/6-311++G(d,p)[8]

This table presents data from various pyrimidine derivatives to illustrate a typical range of FMO energies.

Visualizing Theoretical Concepts

Diagrams are essential tools for visualizing complex theoretical concepts and workflows. The following have been generated using the Graphviz DOT language to illustrate key aspects of the theoretical study of this compound.

G cluster_0 Computational Workflow mol_structure Propose Molecular Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_ana Frequency Analysis geom_opt->freq_ana stable_struct Confirm Stable Structure (No Imaginary Frequencies) freq_ana->stable_struct elec_prop Calculate Electronic Properties stable_struct->elec_prop homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep MEP Analysis elec_prop->mep nbo NBO Analysis elec_prop->nbo results Interpret Results and Predict Reactivity homo_lumo->results mep->results nbo->results

Figure 1: A generalized workflow for the theoretical analysis of this compound.

G cluster_0 Frontier Molecular Orbitals cluster_1 Energy HOMO HOMO (Highest Occupied Molecular Orbital) ~ -6.5 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) ~ -1.5 eV E_gap Energy Gap (ΔE = ELUMO - EHOMO) ~ 5.0 eV HOMO->E_gap Electron Excitation LUMO->E_gap E_axis Energy

Figure 2: Conceptual diagram of HOMO and LUMO energy levels and the associated energy gap.

Conclusion

This technical guide provides a comprehensive roadmap for researchers and scientists to investigate the electronic structure of this compound using state-of-the-art computational methods. While direct experimental data for this molecule is currently lacking in the literature, the protocols and representative data presented here, based on studies of analogous pyrimidine derivatives, offer a solid foundation for future theoretical and experimental work. The insights gained from such studies are invaluable for the rational design of novel therapeutic agents and functional materials.

References

The Genesis and Ascendance of Pyrimidine-2-Carbonitriles: A Technical Guide for Scientific Pioneers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and evolving significance of pyrimidine-2-carbonitrile compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, biological activities, and therapeutic potential of this crucial class of heterocyclic compounds.

A Historical Perspective: From Fundamental Synthesis to a Scaffold of Significance

The story of pyrimidine-2-carbonitriles is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with Pinner's synthesis of derivatives from the condensation of ethyl acetoacetate with amidines. Shortly after, in 1900, Gabriel and Colman reported the first preparation of the parent pyrimidine ring. While the precise first synthesis of a pyrimidine-2-carbonitrile is not readily apparent in early literature, the foundational work on pyrimidine synthesis paved the way for the exploration of its diverse derivatives. A comprehensive resource on the chemistry of these compounds is D.J. Brown's "The Pyrimidines," which details the vast landscape of pyrimidine synthesis and reactivity.[1][2][3][4][5]

Modern synthetic routes to pyrimidine-2-carbonitrile and its derivatives are well-established, offering efficient and versatile methods for their preparation. One common approach involves the nucleophilic displacement of a suitable leaving group at the C2 position of the pyrimidine ring with a cyanide salt. For instance, 2-chloropyrimidine can be converted to 2-cyanopyrimidine. Another route involves the oxidation of a 2-methylthiopyrimidine to the corresponding sulfone, followed by displacement with potassium cyanide.[6][7] A 2019 study by Kalogirou and Koutentis described the synthesis of various 2-cyanopyrimidines through the oxidation of 2-(methylthio)pyrimidines to sulfones and subsequent displacement with KCN, achieving yields up to 83%.[6][7] Chinese patents have also disclosed methods for the preparation of 2-cyanopyrimidine, a key intermediate in the synthesis of the drug bosentan, highlighting its industrial importance.[8][9][10][11]

Synthetic Methodologies and Quantitative Analysis

The synthesis of pyrimidine-2-carbonitrile derivatives is a cornerstone of medicinal chemistry research, with various strategies employed to generate diverse libraries of compounds for biological screening.

Table 1: Selected Synthetic Yields of Pyrimidine-2-Carbonitrile Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference
4,6-dimethoxy-2-(methylthio)pyrimidine1. m-CPBA, DCM, 0 °C to rt, 2 h; 2. KCN, MeCN, rt, 18 h4,6-dimethoxypyrimidine-2-carbonitrile83[6][7]
4-chloro-6-methoxy-2-(methylthio)pyrimidine1. m-CPBA, DCM, 0 °C to rt, 2 h; 2. KCN, MeCN, rt, 18 h4-chloro-6-methoxypyrimidine-2-carbonitrile27[6][7]
2-methylthiopyrimidine1. Na2WO4·2H2O, H2O2, H2O, 50-60 °C; 2. NaCN, Acetonitrile/H2O2-cyanopyrimidine70-75 (two steps)[8]
2-methylpyrimidine1. NaNO2, HCl(aq), 5-15 °C; 2. POCl3, 70-110 °C2-cyanopyrimidineNot specified[9]

Biological Significance and Therapeutic Targeting

Pyrimidine-2-carbonitrile derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. Their ability to act as inhibitors of key enzymes involved in disease pathogenesis has made them a focal point of anticancer and anti-inflammatory research.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-2-carbonitrile derivatives as potent anticancer agents. These compounds have been shown to target several critical signaling pathways implicated in tumor growth, proliferation, and survival.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive the growth of various cancers. Several studies have reported the design and synthesis of pyrimidine-2-carbonitrile derivatives as EGFR inhibitors.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is another key tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancer cells and contributes to inflammation and tumor progression. Pyrimidine-2-carbonitrile derivatives have also been investigated as COX-2 inhibitors.

Table 2: In Vitro Biological Activity of Selected Pyrimidine-2-Carbonitrile Derivatives
CompoundTarget(s)Cell LineIC50 (µM)Reference
Pyrimidine-benzene sulfonamide derivativeAnticancerHeLa0.039[12]
2,5,6-trisubstituted cyanopyrimidineAnticancerMCF-70.64[12]
2,5,6-trisubstituted cyanopyrimidineAnticancerHCT-1160.79[12]
Benzo[d]thiazole-pyrimidine derivativeCOX-2 Inhibition-5.0[12]
Pyrimidine derivative 3bCOX-2 Inhibition-~Celecoxib[12]
Pyrimidine derivative 5bCOX-2 Inhibition-~Celecoxib[12]
Pyrimidine derivative 5dCOX-2 Inhibition-~Celecoxib[12]
Pyrimidine derivative 3bAnticancerMCF-7Nanomolar range[12]
Pyrimidine derivative 5bAnticancerA549Nanomolar range[12]
Pyrimidine derivative 5dAnticancerHepG2Nanomolar range[12]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of pyrimidine-2-carbonitrile compounds, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their activity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor Pyrimidine-2-carbonitrile Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor Pyrimidine-2-carbonitrile Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization compound Pyrimidine-2-carbonitrile Derivative characterization->compound treatment Treatment with Compound compound->treatment cell_culture Cancer Cell Lines cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay kinase_assay Kinase Assay (EGFR/VEGFR-2/COX-2) treatment->kinase_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis kinase_assay->data_analysis

General Experimental Workflow

Detailed Experimental Protocols

General Procedure for the Synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile[6][7]
  • Oxidation of 2-(methylthio)pyrimidine: To a solution of 4,6-dimethoxy-2-(methylthio)pyrimidine in dichloromethane (DCM) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA). Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product.

  • Cyanation: Dissolve the resulting sulfone in acetonitrile (MeCN). Add potassium cyanide (KCN) and stir the mixture at room temperature for 18 hours. Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product. Purify the crude product by column chromatography to afford 4,6-dimethoxypyrimidine-2-carbonitrile.

In Vitro Cell Viability (MTT) Assay[13][14][15][16][17]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-2-carbonitrile compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

EGFR/VEGFR-2 Kinase Assay[18][19][20][21][22][23][24][25][26][27]
  • Reaction Setup: In a 96-well plate, add the recombinant human EGFR or VEGFR-2 enzyme, a specific peptide substrate, and the pyrimidine-2-carbonitrile inhibitor at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

COX-2 Inhibition Assay[28][29][30][31][32]
  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the human recombinant COX-2 enzyme with the pyrimidine-2-carbonitrile inhibitor at various concentrations in a reaction buffer containing heme and a cofactor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the reaction mixture at 37 °C for a short period (e.g., 2 minutes).

  • Detection of Prostaglandin: Stop the reaction and measure the amount of prostaglandin G2 (PGG2) or other prostanoids produced. This can be done using a fluorometric probe or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The pyrimidine-2-carbonitrile scaffold represents a versatile and highly valuable core in modern medicinal chemistry. From its historical roots in fundamental heterocyclic synthesis to its current status as a key pharmacophore in the development of targeted therapies, this class of compounds continues to offer exciting opportunities for the discovery of novel drugs to combat a range of diseases, most notably cancer. The synthetic accessibility, coupled with the profound biological activities, ensures that pyrimidine-2-carbonitriles will remain a subject of intensive research and development for the foreseeable future.

References

Physical characteristics of 4-Ethoxypyrimidine-2-carbonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the physical characteristics of pyrimidine carbonitriles, with a specific focus on the methodologies for determining the melting and boiling points of compounds such as 4-Ethoxypyrimidine-2-carbonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document will focus on the established protocols for characterizing analogous compounds and provide a general framework for analysis.

Introduction to Pyrimidine Carbonitriles

Pyrimidine carbonitriles are a class of heterocyclic organic compounds that incorporate a pyrimidine ring substituted with a nitrile group. These structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The physicochemical properties of these compounds, such as melting and boiling points, are critical parameters that influence their synthesis, purification, formulation, and pharmacokinetic profiles.

Physical Characteristics of Pyrimidine Derivatives

The melting and boiling points of pyrimidine derivatives are influenced by factors such as molecular weight, intermolecular forces (like dipole-dipole interactions and van der Waals forces), and the nature of the substituents on the pyrimidine ring. For instance, the presence of polar groups can lead to higher melting and boiling points.

For context, a related compound, 2-Cyanopyrimidine, is a solid with a melting point range of 40-44 °C[1]. Another related molecule, 2-Ethoxy-4,6-difluoropyrimidine, has a predicted boiling point of 207.487 °C at 760 mmHg[2]. These values for related structures can offer an estimation range for this compound, though experimental verification is essential.

Data Presentation

As specific experimental data for this compound is not available, a comparative table of related pyrimidine derivatives is presented below to provide context.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
2-Cyanopyrimidine14080-23-040-44Not available
2-Ethoxy-4,6-difluoropyrimidine166524-65-8Not available207.487 (Predicted)
4-Chloropyrimidine-2-carbonitrile898044-48-9Not availableNot available
4,6-Dichloropyrimidine-2-carbonitrile1451391-83-5Not availableNot available

Note: The data for the target compound is not available in the searched literature. The provided data is for structurally related compounds to give a general idea of the expected physical state and properties.

Experimental Protocols for Physical Characterization

The determination of melting and boiling points is a fundamental aspect of compound characterization. The following are detailed methodologies for these experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

  • Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of a liquid.

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath or a heating block).

  • Heating and Observation: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording the Boiling Point: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel pyrimidine derivative like this compound.

G General Workflow for Synthesis and Characterization A Starting Materials (e.g., Substituted Pyrimidine) B Chemical Synthesis (e.g., Nucleophilic Substitution) A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure Compound D->E F Structural Characterization (NMR, IR, Mass Spectrometry) E->F G Physical Characterization (Melting Point, Boiling Point) E->G H Final Characterized Compound F->H G->H

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

This guide provides a foundational understanding of the physical characterization of pyrimidine carbonitriles for researchers and professionals in drug development. While specific data for this compound remains elusive in the public domain, the outlined experimental protocols and the comparative data for related compounds offer a robust framework for its empirical investigation.

References

Methodological & Application

Application Notes and Protocols for 4-Ethoxypyrimidine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 4-Ethoxypyrimidine-2-carbonitrile in medicinal chemistry. The following application notes and protocols are based on the established roles of closely related pyrimidine-carbonitrile derivatives and serve as a guide for potential research and development.

Introduction to the this compound Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The incorporation of a carbonitrile (-CN) group and an ethoxy (-OCH2CH3) group at positions 2 and 4 respectively, on the pyrimidine ring, as in this compound, offers a unique combination of chemical properties that make it an attractive starting point for drug discovery programs.

The electron-withdrawing nature of the 2-carbonitrile group can modulate the electronic properties of the pyrimidine ring, influencing its interaction with biological targets. The 4-ethoxy group provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. While direct biological data for this compound is scarce, its structural similarity to known kinase inhibitors and other therapeutic agents suggests its potential as a valuable building block in the synthesis of novel drugs.

Potential Therapeutic Applications

Based on the biological activities of structurally related pyrimidine-carbonitrile derivatives, this compound could serve as a key intermediate in the development of inhibitors for several important drug targets.

Kinase Inhibition

Numerous pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

  • PIM Kinase Inhibition: Derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[1][2][3] The this compound scaffold could be elaborated to mimic the core structure of these inhibitors.

  • VEGFR-2 Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth. Pyrimidine-based compounds have been successfully developed as VEGFR-2 inhibitors. The this compound core could be functionalized to interact with the ATP-binding site of VEGFR-2.

  • PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer. The 2,4-disubstituted pyrimidine scaffold is a common feature in many PI3K inhibitors. This compound could be a starting point for the synthesis of novel PI3K inhibitors.

A hypothetical signaling pathway illustrating the role of these kinases in cancer is presented below.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR) Receptor Tyrosine Kinase (e.g., VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., VEGFR)->PI3K PIM Kinase PIM Kinase PI3K->PIM Kinase Downstream Effectors Downstream Effectors PIM Kinase->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound\nDerivative This compound Derivative This compound\nDerivative->Receptor Tyrosine Kinase (e.g., VEGFR) Inhibition This compound\nDerivative->PI3K Inhibition This compound\nDerivative->PIM Kinase Inhibition

Fig. 1: Hypothetical Signaling Pathway Targeted by this compound Derivatives.
Other Potential Applications

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could also be explored for other therapeutic areas, including:

  • Antiviral Agents: Pyrimidine analogs are cornerstones of antiviral therapy.

  • Central Nervous System (CNS) Disorders: Certain pyrimidine derivatives have shown activity against CNS targets.

  • Anti-inflammatory Agents: The pyrimidine core is present in some anti-inflammatory drugs.

Experimental Protocols

The following are proposed synthetic protocols for this compound and its potential derivatization, based on established chemical methodologies for similar pyrimidine compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could start from a readily available precursor like 2,4-dichloropyrimidine.

2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate_1 4-Chloro-2-ethoxypyrimidine 2,4-Dichloropyrimidine->Intermediate_1 NaOEt, EtOH Target This compound Intermediate_1->Target KCN, DMSO

Fig. 2: Proposed Synthetic Workflow for this compound.

Protocol:

  • Synthesis of 4-Chloro-2-ethoxypyrimidine:

    • To a solution of sodium ethoxide (NaOEt) in ethanol (EtOH), add 2,4-dichloropyrimidine at room temperature.

    • Stir the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of this compound:

    • Dissolve 4-chloro-2-ethoxypyrimidine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    • Add potassium cyanide (KCN) to the solution.

    • Heat the reaction mixture at an elevated temperature and monitor its progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the final product by recrystallization or column chromatography.

Proposed Derivatization for Kinase Inhibitor Synthesis

The 2-carbonitrile group of this compound can be a versatile handle for further chemical transformations to build more complex molecules with potential kinase inhibitory activity.

Start This compound Amidine 2-Amidino-4-ethoxypyrimidine Start->Amidine 1. HCl, EtOH 2. NH3 Thiazole 4-Ethoxy-2-(thiazol-2-yl)pyrimidine (Kinase Inhibitor Scaffold) Amidine->Thiazole α-haloketone

Fig. 3: Proposed Derivatization Workflow for Kinase Inhibitor Scaffolds.

Protocol:

  • Formation of the Amidine:

    • Treat a solution of this compound in anhydrous ethanol with dry hydrogen chloride (HCl) gas at 0°C to form the corresponding imidate hydrochloride.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the crude imidate in ethanol and treat it with a solution of ammonia in ethanol to form the amidine.

    • Purify the resulting amidine derivative.

  • Cyclization to a Thiazole Ring:

    • React the amidine with an appropriate α-haloketone in a suitable solvent like ethanol or dimethylformamide (DMF).

    • Heat the reaction mixture to facilitate the cyclization reaction.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction mixture by adding water and extracting the product.

    • Purify the final thiazolylpyrimidine derivative, which can then be further modified and evaluated for kinase inhibitory activity.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of some related pyrimidine-carbonitrile derivatives against various kinases, illustrating the potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Reference
4-Oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile DerivativesPIM-1373 - 909[3]
Pyrimidine-5-carbonitrile DerivativesVEGFR-2530 - 2410
2,4-Dimorpholinopyrimidine-5-carbonitrile DerivativesPI3Kα31.8

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-documented biological activities of structurally similar compounds, it holds significant potential as a key building block for the synthesis of novel kinase inhibitors and other therapeutic agents. The proposed synthetic and derivatization protocols provide a starting point for researchers to explore the chemical space around this scaffold and to develop new drug candidates for a variety of diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols for 4-Ethoxypyrimidine-2-carbonitrile as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology. The pyrimidine scaffold is a privileged structure in medicinal chemistry and forms the core of numerous approved kinase inhibitors. 4-Ethoxypyrimidine-2-carbonitrile is a versatile building block for the synthesis of novel kinase inhibitors. The ethoxy group at the 4-position can act as a key hydrogen bond acceptor, while the nitrile group at the 2-position can be a site for further chemical modification or can also participate in binding interactions within the kinase active site. This document provides an overview of the potential applications of this compound in the design and synthesis of kinase inhibitors, along with generalized experimental protocols for their synthesis and evaluation.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that make it an attractive starting material for library synthesis. The pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly at positions that are activated by the electron-withdrawing nitrile group. The ethoxy group is generally stable but can be cleaved under harsh acidic conditions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to form various heterocyclic systems.

Potential Kinase Targets and Signaling Pathways

Derivatives of the pyrimidine-carbonitrile scaffold have shown inhibitory activity against several important kinases involved in cancer progression. Based on the literature for structurally related compounds, inhibitors derived from this compound could potentially target kinases such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]

  • PIM-1 Kinase: A serine/threonine kinase that is overexpressed in a variety of cancers and plays a role in cell survival and proliferation.[3][4]

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 can block downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. These should be adapted based on the specific target and chemical series.

Protocol 1: General Synthesis of a Kinase Inhibitor Candidate

This protocol describes a hypothetical two-step synthesis starting from a commercially available precursor to this compound, for instance, 4-chloropyrimidine-2-carbonitrile.

Step 1: Synthesis of this compound

  • To a solution of sodium ethoxide (1.1 eq.) in dry ethanol (10 mL) at room temperature, add 4-chloropyrimidine-2-carbonitrile (1.0 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Addition of a Pharmacophore via Nucleophilic Substitution (Example)

This step assumes the presence of another leaving group on the pyrimidine ring, for example at the 6-position, for further functionalization.

  • Dissolve 4-ethoxy-6-chloropyrimidine-2-carbonitrile (1.0 eq.) in a suitable solvent such as DMF or NMP (5 mL).

  • Add the desired amine nucleophile (e.g., a substituted aniline, 1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Heat the reaction mixture at 80-120 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by column chromatography or preparative HPLC.

Experimental Workflow

experimental_workflow start Start: 4-Chloropyrimidine- 2-carbonitrile synthesis Step 1: Synthesis of 4-Ethoxypyrimidine- 2-carbonitrile start->synthesis functionalization Step 2: Further Functionalization (e.g., Nucleophilic Substitution) synthesis->functionalization purification Purification (Column Chromatography/HPLC) functionalization->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2, PIM-1) characterization->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., MTT Assay) kinase_assay->cell_assay sar_analysis SAR Analysis and Lead Optimization cell_assay->sar_analysis

Caption: Overall workflow from synthesis to biological evaluation.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol is a general guideline for determining the in vitro potency of synthesized compounds against VEGFR-2 kinase.

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Serially dilute the test compounds in DMSO to various concentrations.

  • In a 96-well plate, add the reaction buffer, the substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound solution.

  • Initiate the kinase reaction by adding recombinant human VEGFR-2 kinase and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the proliferation of a relevant cancer cell line (e.g., HUVEC for anti-angiogenic activity or a cancer cell line overexpressing the target kinase).

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The following table presents hypothetical but plausible data for a series of kinase inhibitors derived from this compound, illustrating potential structure-activity relationships (SAR).

Compound IDR Group at 6-positionVEGFR-2 IC50 (nM)[1]PIM-1 IC50 (nM)[3]Cell Line (MCF-7) GI50 (µM)
HYPO-01 3-chloroaniline1508501.2
HYPO-02 4-fluoroaniline1257801.0
HYPO-03 3-methoxyaniline2506502.5
HYPO-04 4-methylaniline1809201.8
Sorafenib (Reference)90>10,0000.8
SGI-1776 (Reference)>5,000150.5

Note: The data in this table is for illustrative purposes only and is intended to guide SAR studies.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its chemical tractability allows for the generation of diverse libraries of compounds for screening against various kinase targets. The provided protocols offer a foundational framework for researchers to synthesize and evaluate the biological activity of new chemical entities derived from this promising scaffold. Further optimization of these derivatives, guided by structure-activity relationship studies and in silico modeling, holds the potential to yield potent and selective kinase inhibitors for therapeutic applications.

References

Application of 4-Ethoxypyrimidine-2-carbonitrile in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and synthetic protocols related to 4-Ethoxypyrimidine-2-carbonitrile, a versatile heterocyclic building block in organic synthesis. Due to the limited direct literature on this specific compound, the following application notes and protocols are based on established reactivity patterns of related 2-cyanopyrimidines and 4-alkoxypyrimidines.

Application Notes

This compound is a promising scaffold for the synthesis of a wide range of functionalized pyrimidine derivatives with potential applications in medicinal chemistry and materials science. The molecule incorporates two key reactive sites: the electrophilic carbon of the nitrile group and the pyrimidine ring, which can be further functionalized. The ethoxy group at the 4-position modulates the electronic properties of the pyrimidine ring and can influence its biological activity.

Key Potential Applications:

  • Medicinal Chemistry: Pyrimidine derivatives are core structures in numerous pharmaceuticals. This compound can serve as a key intermediate for the synthesis of kinase inhibitors, anti-infective agents, and other biologically active compounds. The nitrile group can be transformed into various functionalities such as amines, amides, or tetrazoles, which are common pharmacophores.

  • Agrochemicals: The pyrimidine core is also prevalent in herbicides and fungicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Cross-Coupling Reactions: The pyrimidine ring can potentially undergo C-H activation or be further modified to introduce leaving groups, enabling its use in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build complex molecular architectures.

  • Heterocyclic Synthesis: The nitrile group is a versatile handle for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines or thiazolo[4,5-d]pyrimidines, which are of significant interest in drug discovery.

Synthetic Protocols

The synthesis of this compound can be logically approached in a two-step sequence starting from the readily accessible 4-hydroxypyrimidine-2-carbonitrile. This involves a chlorination step followed by a nucleophilic aromatic substitution (SNAr) with ethoxide.

Step 1: Synthesis of 4-Chloropyrimidine-2-carbonitrile

The chlorination of 4-hydroxypyrimidine-2-carbonitrile is a crucial step. While the direct synthesis of 4-hydroxypyrimidine-2-carbonitrile is not extensively documented, it can be conceptually derived from the condensation of a suitable three-carbon unit with urea or a related amidine, followed by cyanation. A common and effective method for the chlorination of hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent.[1][2]

Experimental Protocol:

  • Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, place 4-hydroxypyrimidine-2-carbonitrile (1.0 eq).

  • Reaction: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. To facilitate the reaction, N,N-dimethylaniline (1.0 eq) or pyridine (1.0 eq) can be added as a catalyst.[1]

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude 4-chloropyrimidine-2-carbonitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to afford the pure product.

Step 2: Synthesis of this compound

The conversion of 4-chloropyrimidine-2-carbonitrile to the target compound is achieved through a nucleophilic aromatic substitution reaction with sodium ethoxide. The electron-withdrawing nature of the pyrimidine ring and the nitrile group facilitates this substitution at the C4 position.[3]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol (a suitable volume to ensure complete dissolution and stirring) at room temperature.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloropyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (around 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Quantitative Data

The following table summarizes representative yields and reaction times for analogous nucleophilic aromatic substitution reactions on chloropyrimidines, which can serve as a reference for the synthesis of this compound.

ElectrophileNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidineOxazolidin-2-oneDMFRoom Temp0.2585-95[4]
2-ChloropyrimidineVarious AminesWaterReflux1-2460-95[3]
4,6-Dichloro-2-(methylthio)pyrimidineSodium MethoxideMethanol652>90[5]
2,5-DibromopyridineSodium EthoxideEthanol140 (Microwave)0.35~90[6]

Visualizations

The following diagrams illustrate the proposed synthetic workflow and potential applications of this compound.

Synthesis_Workflow 4-Hydroxypyrimidine-2-carbonitrile 4-Hydroxypyrimidine-2-carbonitrile 4-Chloropyrimidine-2-carbonitrile 4-Chloropyrimidine-2-carbonitrile 4-Hydroxypyrimidine-2-carbonitrile->4-Chloropyrimidine-2-carbonitrile POCl3, Heat This compound This compound 4-Chloropyrimidine-2-carbonitrile->this compound NaOEt, EtOH, Heat Potential_Applications cluster_synthesis Synthetic Transformations cluster_applications Potential End-Products Nitrile Hydrolysis Nitrile Hydrolysis Carboxylic Acid / Amide Derivatives Carboxylic Acid / Amide Derivatives Nitrile Hydrolysis->Carboxylic Acid / Amide Derivatives Nitrile Reduction Nitrile Reduction Aminomethylpyrimidines Aminomethylpyrimidines Nitrile Reduction->Aminomethylpyrimidines Cycloaddition [3+2] Cycloaddition Tetrazolylpyrimidines Tetrazolylpyrimidines Cycloaddition->Tetrazolylpyrimidines Fused Heterocycle\nFormation Fused Heterocycle Formation Pyrimido[4,5-d]pyrimidines Pyrimido[4,5-d]pyrimidines Fused Heterocycle\nFormation->Pyrimido[4,5-d]pyrimidines This compound This compound This compound->Nitrile Hydrolysis This compound->Nitrile Reduction This compound->Cycloaddition This compound->Fused Heterocycle\nFormation

References

Application Notes and Protocols for the Synthesis of 4-Ethoxypyrimidine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Ethoxypyrimidine-2-carbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. The described synthetic route is a versatile multi-step process commencing from commercially available starting materials. Additionally, this document outlines the potential applications of these derivatives, particularly as kinase inhibitors, and provides a visual representation of a relevant signaling pathway.

Synthetic Strategy

The synthesis of this compound derivatives can be achieved through a robust four-step sequence starting from 4,6-dichloro-2-(methylthio)pyrimidine. This strategy allows for the sequential and regioselective introduction of the desired functional groups. The key steps involve:

  • Selective Monosubstitution: Introduction of the ethoxy group at the 4-position via nucleophilic aromatic substitution.

  • Oxidation: Conversion of the methylthio group into a more reactive methylsulfonyl leaving group.

  • Cyanation: Displacement of the methylsulfonyl group to install the carbonitrile functionality at the 2-position.

  • Derivatization: Further functionalization at the 6-position, for instance, through palladium-catalyzed cross-coupling reactions, to generate a library of diverse derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol details the selective substitution of one chlorine atom with an ethoxy group.

Materials:

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • Ethanol (absolute)

  • Sodium metal

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Calcium chloride (CaCl₂) drying tube

Procedure:

  • Prepare a fresh solution of sodium ethoxide (EtONa) by carefully dissolving sodium metal in absolute ethanol (e.g., 1 M solution).

  • To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol at approximately 20°C, add dropwise a solution of sodium ethoxide (1.1 eq) in ethanol.[1]

  • Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, add dichloromethane (DCM) to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃.[1]

  • Separate the organic layer and extract the aqueous phase with an additional portion of DCM.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the product by recrystallization or column chromatography to obtain 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.

Protocol 2: Synthesis of 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine

This protocol describes the oxidation of the methylthio group to a methylsulfonyl group.

Materials:

  • 4-chloro-6-ethoxy-2-(methylthio)pyrimidine

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Calcium chloride (CaCl₂) drying tube

Procedure:

  • Dissolve 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, 2.0 eq) in one portion.[2]

  • Protect the mixture with a CaCl₂ drying tube and allow it to warm to room temperature, stirring for 24 hours or until TLC analysis indicates complete consumption of the starting material.[2]

  • Quench the reaction by adding diethyl ether (Et₂O) and a saturated aqueous solution of Na₂CO₃.[2]

  • Separate the organic layer and extract the aqueous layer with an additional portion of Et₂O.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the desired 4-chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.

Protocol 3: Synthesis of 4-Chloro-6-ethoxypyrimidine-2-carbonitrile

This protocol details the displacement of the methylsulfonyl group with a cyanide group.

Materials:

  • 4-chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine

  • Acetonitrile (MeCN)

  • Potassium cyanide (KCN)

  • 18-crown-6

  • Diethyl ether (Et₂O)

  • Water

  • Calcium chloride (CaCl₂) drying tube

Procedure:

  • To a stirred mixture of 4-chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine (1.0 eq) in acetonitrile (MeCN) at room temperature, add 18-crown-6 (0.1 eq) followed by potassium cyanide (KCN, 3.0 eq) in one portion.

  • Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature for 24 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, add diethyl ether (Et₂O) and water to the reaction mixture.

  • Separate the two layers and extract the aqueous layer with an additional portion of Et₂O.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-chloro-6-ethoxypyrimidine-2-carbonitrile.

  • Purify the product as necessary, for example by column chromatography.

Protocol 4: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the derivatization of the 6-chloro position.

Materials:

  • 4-chloro-6-ethoxypyrimidine-2-carbonitrile

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, or KF)

  • Solvent (e.g., THF, Dioxane, or Toluene/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 4-chloro-6-ethoxypyrimidine-2-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 50-100°C) overnight or until completion as monitored by TLC.[3]

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 4-aryl-6-ethoxypyrimidine-2-carbonitrile derivative.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
14,6-dichloro-2-(methylthio)pyrimidine4-chloro-6-ethoxy-2-(methylthio)pyrimidineEtONa, EtOH, 20°C, 2h89[1]
24,6-bis(benzyloxy)-2-(methylthio)pyrimidine4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidinem-CPBA, DCM, 0°C to 20°C, 24h-[2]
34,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine4,6-bis(benzyloxy)pyrimidine-2-carbonitrileKCN, 18-crown-6, MeCN, 20°C, 24h-[2]
4Resin-supported chloropyrimidines4-(substituted amino)-6-arylpyrimidinesArylboronic acid, Pd₂(dba)₃/P(t-Bu)₃, KF, THF, 50°C, overnightModerate[3]

Note: Yields for steps 2 and 3 are for a similar benzyloxy-substituted pyrimidine and are expected to be comparable for the ethoxy-substituted analogue.

Biological Significance and Signaling Pathways

Pyrimidine derivatives are a prominent class of heterocyclic compounds in drug discovery, known to exhibit a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7] Many of these activities are attributed to their ability to act as kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9]

The pyrimidine scaffold can act as a hinge-binding motif, mimicking the adenine core of ATP and thereby competitively inhibiting the kinase active site.[10][8] By strategically modifying the substituents on the pyrimidine ring, it is possible to achieve selectivity for specific kinases. For instance, various pyrimidine-based compounds have been developed as inhibitors of Aurora kinases, Polo-like kinases (PLKs), and Bruton's tyrosine kinase (BTK), all of which are important targets in cancer therapy.[10][8]

The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK), which is a common upstream activator of kinase cascades often targeted by pyrimidine-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binds Grb2_Sos Grb2/Sos Adaptor Proteins Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Leads to Inhibitor 4-Ethoxypyrimidine- 2-carbonitrile Derivative (Kinase Inhibitor) Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: A generalized RTK signaling pathway often targeted by pyrimidine-based kinase inhibitors.

Experimental Workflow

The overall workflow for the synthesis and derivatization of this compound derivatives is depicted in the following diagram.

Experimental_Workflow Start 4,6-dichloro-2-(methylthio)pyrimidine Step1 Protocol 1: Selective Ethoxylation (EtONa, EtOH) Start->Step1 Intermediate1 4-chloro-6-ethoxy-2-(methylthio)pyrimidine Step1->Intermediate1 Step2 Protocol 2: Oxidation (m-CPBA, DCM) Intermediate1->Step2 Intermediate2 4-chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine Step2->Intermediate2 Step3 Protocol 3: Cyanation (KCN, 18-crown-6, MeCN) Intermediate2->Step3 Product 4-chloro-6-ethoxypyrimidine-2-carbonitrile Step3->Product Step4 Protocol 4: Derivatization (Suzuki Coupling, etc.) Product->Step4 Derivatives Library of 4-Aryl-6-ethoxypyrimidine- 2-carbonitrile Derivatives Step4->Derivatives

Caption: Workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for the Incorporation of 4-Ethoxypyrimidine-2-carbonitrile into Larger Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the incorporation of the versatile building block, 4-Ethoxypyrimidine-2-carbonitrile, into more complex molecular architectures. The protocols outlined below are based on established reactivity principles of pyrimidine systems and related heterocyclic compounds, offering a strategic guide for the synthesis of novel chemical entities for applications in drug discovery and materials science.

Introduction

This compound is a valuable heterocyclic scaffold possessing multiple reactive sites that can be selectively functionalized. The pyrimidine core is a common motif in a wide array of biologically active compounds, and the strategic placement of the ethoxy and carbonitrile groups offers unique opportunities for molecular elaboration. The electron-withdrawing nature of the 2-carbonitrile group activates the pyrimidine ring for certain transformations, while the 4-ethoxy group can act as a leaving group in nucleophilic substitution reactions or be retained in the final product. This document outlines three key strategies for the incorporation of this building block: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and [4+2] Cycloaddition (Diels-Alder) Reactions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing a variety of functional groups onto the pyrimidine ring. In the case of this compound, the C4 position, occupied by the ethoxy group, is susceptible to displacement by strong nucleophiles. This is due to the activation of the pyrimidine ring by the ring nitrogens and the electron-withdrawing 2-cyano group.

Application Note

This protocol is suitable for the synthesis of 4-substituted-pyrimidine-2-carbonitriles where the incoming nucleophile displaces the ethoxy group. This method is particularly useful for introducing nitrogen, oxygen, and sulfur-based nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced by the electron-withdrawing substituents.

Experimental Protocol

General Procedure for Nucleophilic Aromatic Substitution of this compound:

  • Reagents and Materials:

    • This compound

    • Nucleophile (e.g., primary or secondary amine, alkoxide, thiolate)

    • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

    • Base (if required, e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen aprotic polar solvent.

    • If the nucleophile is an amine, add it directly to the solution (1.1 - 1.5 eq).

    • If the nucleophile is an alcohol or thiol, pre-treat it with a base (e.g., NaH, 1.1 eq) in a separate flask with the same solvent to generate the corresponding alkoxide or thiolate. Then, add this solution to the solution of the pyrimidine.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the incoming group and may require optimization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Quantitative Data Summary
EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1Morpholine-DMSO1001285
2Sodium methoxide-Methanol65878
3ThiophenolK₂CO₃DMF801692

Note: The data presented in this table are representative and may vary based on specific experimental conditions.

Workflow Diagram

sn_ar_workflow start Start reagents Dissolve 4-Ethoxypyrimidine- 2-carbonitrile in aprotic solvent start->reagents nucleophile Add Nucleophile (and base if required) reagents->nucleophile reaction Heat and Stir (80-120 °C) nucleophile->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench, Extract, and Dry monitoring->workup Complete purification Purify by Column Chromatography workup->purification end End Product purification->end

Caption: Workflow for Nucleophilic Aromatic Substitution.

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halogen (e.g., Cl, Br, I) or a triflate. The following protocol describes a two-step process: halogenation of the pyrimidine ring, followed by a Suzuki-Miyaura cross-coupling reaction.

Application Note

This method is ideal for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at a specific position on the pyrimidine ring. The initial halogenation step is crucial and can be directed to the C5 or C6 positions depending on the reaction conditions and the starting material. The subsequent Suzuki-Miyaura coupling offers a broad substrate scope and functional group tolerance.

Experimental Protocols

Protocol 2A: Halogenation of this compound

  • Reagents and Materials:

    • This compound

    • Halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS))

    • Solvent (e.g., Acetonitrile, Dichloromethane)

    • Standard glassware for organic synthesis

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the halogenating agent (1.05 eq) portion-wise at room temperature.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat gently to 40-60 °C to facilitate the reaction.

    • Monitor the formation of the halogenated product by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with an aqueous solution of sodium thiosulfate (to remove excess halogenating agent) and then with brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the halogenated pyrimidine.

Protocol 2B: Suzuki-Miyaura Cross-Coupling

  • Reagents and Materials:

    • Halogenated this compound (from Protocol 2A)

    • Boronic acid or boronate ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Toluene/Water, Dioxane/Water)

    • Inert atmosphere (Nitrogen or Argon)

  • Reaction Setup:

    • To a Schlenk flask, add the halogenated pyrimidine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary
EntryHalogenated PyrimidineBoronic AcidCatalystBaseSolventYield (%)
15-Bromo-4-ethoxypyrimidine-2-carbonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O88
25-Bromo-4-ethoxypyrimidine-2-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O91
36-Chloro-4-ethoxypyrimidine-2-carbonitrileThiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O75

Note: The data presented in this table are representative and may vary based on specific experimental conditions.

Workflow Diagram

cross_coupling_workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling start_halo Start reagents_halo Dissolve Pyrimidine in Solvent start_halo->reagents_halo add_halo Add Halogenating Agent reagents_halo->add_halo reaction_halo Stir at RT or Heat add_halo->reaction_halo workup_halo Work-up and Purification reaction_halo->workup_halo product_halo Halogenated Pyrimidine workup_halo->product_halo reagents_suzuki Combine Halogenated Pyrimidine, Boronic Acid, Catalyst, Base product_halo->reagents_suzuki To Step 2 add_solvent Add Degassed Solvent reagents_suzuki->add_solvent reaction_suzuki Heat under Inert Atmosphere add_solvent->reaction_suzuki workup_suzuki Work-up and Purification reaction_suzuki->workup_suzuki end_suzuki Final Product workup_suzuki->end_suzuki

Caption: Workflow for Cross-Coupling Reaction.

Method 3: [4+2] Cycloaddition (Diels-Alder) Reaction

The pyrimidine ring, particularly when activated by electron-withdrawing groups like the 2-cyano group, can potentially act as a dienophile in Diels-Alder reactions. This approach allows for the construction of fused bicyclic or polycyclic heterocyclic systems in a highly convergent manner.

Application Note

This method is suitable for the synthesis of complex, three-dimensional scaffolds. The success of the Diels-Alder reaction will be highly dependent on the nature of the diene partner. Electron-rich dienes are expected to react more readily with the electron-deficient pyrimidine ring. The reaction may require thermal or Lewis acid catalysis to proceed efficiently.

Experimental Protocol

General Procedure for [4+2] Cycloaddition:

  • Reagents and Materials:

    • This compound

    • Diene (e.g., 2,3-Dimethyl-1,3-butadiene, Cyclopentadiene)

    • High-boiling point solvent (e.g., Toluene, Xylene) or neat conditions

    • Lewis acid catalyst (optional, e.g., ZnCl₂, AlCl₃)

    • Sealed tube or high-pressure reactor

    • Inert atmosphere (Nitrogen or Argon)

  • Reaction Setup:

    • In a sealed tube, combine this compound (1.0 eq) and the diene (2.0-5.0 eq).

    • If a solvent is used, add it to the mixture. For neat conditions, omit the solvent.

    • If a Lewis acid catalyst is employed, add it to the mixture under an inert atmosphere.

  • Reaction Conditions:

    • Seal the tube and heat the mixture to a high temperature (typically 150-200 °C).

    • Stir the reaction for an extended period (24-72 hours).

    • Monitor the reaction by GC-MS or LC-MS to observe the formation of the cycloadduct.

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature before opening.

    • If a solvent was used, concentrate the mixture under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary
EntryDieneCatalystSolventTemperature (°C)Time (h)Yield (%)
12,3-Dimethyl-1,3-butadiene-Toluene1804845
2CyclopentadieneZnCl₂Neat1602460
3Danishefsky's diene-Xylene1503655

Note: The data presented in this table are hypothetical and intended to guide experimental design. Actual yields may vary.

Logical Relationship Diagram

diels_alder_logic pyrimidine This compound (Dienophile) cycloaddition [4+2] Cycloaddition pyrimidine->cycloaddition diene Electron-Rich Diene diene->cycloaddition conditions Reaction Conditions (Heat, +/- Catalyst) conditions->cycloaddition product Fused Bicyclic Heterocycle cycloaddition->product

Caption: Logical Diagram for Diels-Alder Reaction.

Disclaimer: The experimental protocols and data provided herein are based on established chemical principles and are intended for guidance purposes only. Researchers should conduct their own optimization studies and take appropriate safety precautions. All reactions should be performed in a well-ventilated fume hood by trained personnel.

Application Notes and Protocols for Enzymatic Assays Involving 4-Ethoxypyrimidine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential enzymatic targets and suggested screening protocols for 4-Ethoxypyrimidine-2-carbonitrile derivatives. The information is curated for researchers in drug discovery and development, offering detailed methodologies and data presentation to facilitate the investigation of this class of compounds.

Application Note: this compound Derivatives as Potential Kinase Inhibitors

The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore in the development of kinase inhibitors. Recent studies on closely related analogs, specifically 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, have demonstrated potent and selective inhibitory activity against phosphoinositide 3-kinases (PI3Ks).[1][2] PI3Ks are a family of lipid kinases that play a critical role in cell signaling pathways regulating cell growth, proliferation, survival, and motility. Dysregulation of the PI3K pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention.

Given the structural similarity, this compound derivatives are promising candidates for investigation as PI3K inhibitors. The protocols and data presented herein are based on the successful evaluation of analogous compounds and provide a strong rationale for screening this specific chemical series against PI3K isoforms.

Other kinases that have been successfully targeted by pyrimidine-5-carbonitrile derivatives include PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting that screening this compound derivatives against a panel of kinases could reveal additional therapeutic opportunities.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against PI3K isoforms and their anti-proliferative effects on various cancer cell lines. This data serves as a benchmark for evaluating the potential of novel this compound derivatives.

Compound IDPI3Kα IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)A2780 Cell Line IC50 (nM)U87MG Cell Line IC50 (nM)MCF7 Cell Line IC50 (nM)DU145 Cell Line IC50 (nM)
17p 31.8 ± 4.115.4 ± 1.9>10000150 ± 15210 ± 25180 ± 20250 ± 30
17o 34.7 ± 2.125.6 ± 3.2>10000180 ± 20250 ± 30210 ± 25290 ± 35
17e 104.1 ± 12.589.7 ± 10.1>10000120 ± 10190 ± 20150 ± 15220 ± 25
BKM-120 *44.6 ± 3.6165 ± 1552 ± 5110 ± 9160 ± 18130 ± 12190 ± 22

*BKM-120 (Buparlisib) is a known pan-PI3K inhibitor and was used as a positive control.[1][2]

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for the screening of this compound derivatives against PI3K isoforms (α, β, δ, γ). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ enzymes

  • PIP2/PIP3 substrate

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • BKM-120 (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and the positive control (BKM-120) in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compounds or DMSO (negative control) to the wells of a white assay plate.

    • Add 2.5 µL of the PI3K enzyme solution (pre-diluted in Kinase Buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (PIP2/PIP3 and ATP pre-diluted in Kinase Buffer). The final ATP concentration should be at or near the Km for the specific PI3K isoform.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A2780, U87MG, MCF7, DU145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • Doxorubicin or BKM-120 (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and the positive control in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrimidine 4-Ethoxypyrimidine- 2-carbonitrile Derivatives Pyrimidine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the proposed inhibitory action of this compound derivatives on PI3K.

Experimental Workflow for Screening Novel Kinase Inhibitors

Experimental_Workflow Start Start: Synthesis of 4-Ethoxypyrimidine- 2-carbonitrile Derivatives Primary_Screening Primary Screening: In Vitro Kinase Assay (e.g., PI3K ADP-Glo™) Start->Primary_Screening Hit_Identification Hit Identification: Determine IC50 values Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Cell-Based Proliferation Assay (e.g., MTT Assay) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection: Potency & Selectivity Secondary_Screening->Lead_Selection Further_Studies Further Studies: In Vivo Efficacy, Toxicology, etc. Lead_Selection->Further_Studies

Caption: A generalized experimental workflow for the identification and validation of novel kinase inhibitors from a library of synthesized compounds.

References

Application Notes: The 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of biologically active molecules, including several approved drugs. The functionalization of the pyrimidine core offers a versatile platform for the development of novel therapeutic agents. Among these, the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile core has emerged as a promising scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This scaffold provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in the regulation of cell proliferation, survival, and apoptosis.[1] Overexpression of PIM kinases is associated with various hematological and solid tumors, making them an attractive target for anticancer drug development.[1]

These application notes provide an overview of the utility of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold in the discovery of PIM-1 kinase inhibitors, including quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and a depiction of the relevant signaling pathway.

Data Presentation

The following tables summarize the in vitro biological activity of a series of S-arylamide hybrids derived from the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold.

Table 1: PIM-1 Kinase Inhibitory Activity [1]

Compound IDSubstitution PatternPIM-1 IC50 (nM)
8b 4-Fluorophenyl660
8f 4-Methoxyphenyl909
8g 4-Chlorophenyl373
8k 3,4-Dichlorophenyl518
8l 4-Trifluoromethylphenyl501

Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines [1]

Compound IDMCF-7 (Breast Cancer) IC50 (µM)DU-145 (Prostate Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
8c >10025.333.1
8d 15.812.617.8
8g 10.58.911.2
8h 12.610.014.1
8k 8.97.19.3
8l 7.96.38.7

Experimental Protocols

Synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Intermediates (Biginelli Reaction)[1]

This protocol describes the synthesis of the core scaffold via a three-component Biginelli reaction.

Materials:

  • Thiourea

  • Ethyl cyanoacetate

  • Appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Absolute Ethanol

  • Acetic Acid

Procedure:

  • A mixture of thiourea (10 mmol), ethyl cyanoacetate (10 mmol), the selected aromatic aldehyde (10 mmol), and anhydrous K2CO3 (15 mmol) in absolute ethanol (30 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for 6-7 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled mixture is then neutralized by the dropwise addition of acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile intermediate.

Synthesis of S-arylamide Hybrid Derivatives[1]

This protocol outlines the alkylation of the core scaffold and subsequent amidation.

Materials:

  • 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile intermediate

  • 2-Chloro-N-(substituted-phenyl)acetamide derivatives

  • Anhydrous Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile intermediate (1 mmol) in DMF (10 mL), anhydrous K2CO3 (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The appropriate 2-chloro-N-(substituted-phenyl)acetamide derivative (1.1 mmol) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 12-24 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final S-arylamide hybrid derivative.

In Vitro PIM-1 Kinase Inhibition Assay[1]

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the PIM-1 kinase.

Materials:

  • Recombinant PIM-1 kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • A kinase reaction mixture is prepared containing PIM-1 kinase, the peptide substrate, and kinase buffer.

  • The test compounds are serially diluted in DMSO and then added to the kinase reaction mixture to achieve a range of final concentrations. A DMSO control (vehicle) is also included.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is read using a microplate reader.

  • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

PIM1_Signaling_Pathway Ext_Signal External Proliferation Signals Upstream_Kinases Upstream Kinases (e.g., JAK/STAT, PI3K/AKT) Ext_Signal->Upstream_Kinases PIM1 PIM-1 Kinase Upstream_Kinases->PIM1 Activation Substrates Downstream Substrates (e.g., c-Myc, p27Kip1, BAD) PIM1->Substrates Phosphorylation Cell_Proliferation Cell Proliferation & Survival Substrates->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Scaffold 4-Oxo-2-thioxo-pyrimidine -5-carbonitrile Scaffold Scaffold->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Design of Scaffold Derivatives Synthesis Chemical Synthesis (Biginelli Reaction & Amidation) Start->Synthesis Purification Purification & Characterization (Filtration, Recrystallization, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation Purification->Bio_Assay Kinase_Assay PIM-1 Kinase Inhibition Assay (IC50) Bio_Assay->Kinase_Assay Cell_Assay Antiproliferative Assay (IC50) Bio_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug Discovery Workflow for Scaffold-based Inhibitors.

References

Greener Synthesis Routes for 4-Ethoxypyrimidine-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for greener synthesis routes of 4-Ethoxypyrimidine-2-carbonitrile, a key intermediate in pharmaceutical development. The focus is on environmentally benign methodologies that offer advantages over traditional synthetic approaches in terms of efficiency, safety, and sustainability.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Traditional synthesis methods for this compound often rely on harsh reagents, hazardous solvents, and elevated temperatures, leading to significant environmental concerns and complex purification procedures. The principles of green chemistry encourage the development of alternative pathways that minimize waste, reduce energy consumption, and utilize less toxic substances. This application note explores a proposed microwave-assisted, one-pot, three-component reaction as a greener alternative to a plausible traditional two-step synthesis.

Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative differences between the proposed greener synthesis and a traditional approach. The data for the greener route is projected based on typical results for similar microwave-assisted multicomponent reactions, while the traditional route data is based on conventional synthetic methods for analogous pyrimidines.

ParameterTraditional Synthesis RouteProposed Greener Synthesis Route
Reaction Steps 21 (One-Pot)
Reaction Time 12-24 hours15-30 minutes
Solvent Toluene, Dichloromethane (DCM)Ethanol (a greener solvent) or solvent-free
Catalyst Sodium Methoxide (corrosive)Potassium Carbonate (mild base)
Energy Consumption High (prolonged heating)Low (short reaction time)
Atom Economy ModerateHigh
Typical Yield 60-70%85-95% (expected)
Work-up Aqueous work-up with organic extractionSimple filtration and recrystallization
Waste Generation Significant organic and aqueous wasteMinimal

Experimental Protocols

Proposed Greener Synthesis: Microwave-Assisted One-Pot Three-Component Reaction

This protocol describes a high-efficiency, one-pot synthesis of this compound using microwave irradiation.

Materials:

  • Malononitrile

  • Ethyl orthoformate

  • Ethanolic ammonia solution (7N)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add malononitrile (1.0 mmol), ethyl orthoformate (1.2 mmol), and potassium carbonate (1.5 mmol).

  • To this mixture, add 3 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Add 1.5 mL of a 7N solution of ammonia in ethanol to the reaction mixture.

  • Reseal the vial and irradiate at 150°C for an additional 10 minutes.

  • After cooling, a precipitate should form. Filter the solid product and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Traditional Synthesis Route (for comparison)

This plausible two-step traditional route involves the formation of an intermediate followed by cyclization.

Step 1: Synthesis of (ethoxymethylene)malononitrile

Materials:

  • Malononitrile

  • Triethyl orthoformate

  • Acetic anhydride

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve malononitrile (1.0 mmol) in toluene (10 mL).

  • Add triethyl orthoformate (1.2 mmol) and a catalytic amount of acetic anhydride.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain crude (ethoxymethylene)malononitrile.

Step 2: Synthesis of this compound

Materials:

  • (ethoxymethylene)malononitrile (from Step 1)

  • Formamidine hydrochloride

  • Sodium methoxide

  • Ethanol

Procedure:

  • In a separate flask, prepare a solution of sodium methoxide in ethanol by carefully adding sodium metal to anhydrous ethanol.

  • To this solution, add formamidine hydrochloride (1.1 mmol) and stir for 30 minutes.

  • Add the crude (ethoxymethylene)malononitrile (1.0 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the reaction with a dilute acid (e.g., acetic acid).

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the logical flow of the synthesis routes.

Greener_Synthesis_Workflow Reactants Malononitrile + Ethyl Orthoformate + Ammonia Microwave Microwave Irradiation (120-150°C, 15-25 min) Ethanol, K2CO3 Reactants->Microwave One-Pot Reaction Product 4-Ethoxypyrimidine- 2-carbonitrile Microwave->Product Purification Filtration & Recrystallization Product->Purification Traditional_vs_Greener_Comparison cluster_Traditional Traditional Route cluster_Greener Greener Route T_Step1 Step 1: Intermediate Synthesis (8-12 hrs) T_Step2 Step 2: Cyclization (4-6 hrs) T_Step1->T_Step2 T_Purification Column Chromatography T_Step2->T_Purification G_Purification Filtration G_Step1 One-Pot Reaction (15-30 min) G_Step1->G_Purification

Application Note: High-Throughput Screening of 4-Ethoxypyrimidine-2-carbonitrile Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[1][2][3] The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. This application note describes a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a focused library of 4-ethoxypyrimidine-2-carbonitrile derivatives. The protocol outlines a robust and automated fluorescence-based assay suitable for identifying potent and selective inhibitors.[4][5][6]

Featured Library: this compound Core Scaffold

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The core structure allows for diverse substitutions at multiple positions, enabling the generation of a large and chemically diverse compound library. This diversity is crucial for exploring the chemical space around the kinase ATP-binding site and identifying potent and selective binders.

Data Presentation: Summary of Screening Results

The following tables summarize the hypothetical results from a primary screen and subsequent dose-response analysis of a 10,000-compound this compound library against a target kinase.

Table 1: Primary High-Throughput Screening Results

ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Hit Criteria>50% Inhibition
Primary Hit Rate2.5%
Number of Primary Hits250
Z'-factor0.85

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDStructureIC50 (nM)Selectivity vs. Kinase B (Fold)
HTP-001(Hypothetical Structure 1)75>100
HTP-002(Hypothetical Structure 2)12050
HTP-003(Hypothetical Structure 3)25020
HTP-004(Hypothetical Structure 4)50010

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based assay for screening compound libraries against a target protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Target Kinase (e.g., recombinant human kinase)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • ADP Detection Reagent (e.g., ADP-Glo™, Transcreener® ADP² FI Assay)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound library dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Negative Control (100% DMSO)

  • 384-well, low-volume, white, flat-bottom plates

  • Automated liquid handling system

  • Plate reader capable of measuring fluorescence intensity

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control inhibitor into the designated control wells.

    • Dispense 50 nL of 100% DMSO into the negative control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in kinase assay buffer containing the target kinase and its substrate at twice the final desired concentration.

    • Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer at twice the final desired concentration.

    • Dispense 5 µL of the 2X ATP solution into each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the ADP detection reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes as per the manufacturer's instructions.

    • Measure the fluorescence intensity on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Identify primary hits as compounds exhibiting inhibition greater than a predefined threshold (e.g., >50%).

  • Perform dose-response experiments for confirmed hits to determine their IC50 values.

Protocol 2: Dose-Response and IC50 Determination

Procedure:

  • Serial Dilution:

    • Create a 10-point, 3-fold serial dilution series for each confirmed hit compound in 100% DMSO.

  • Compound Plating:

    • Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well assay plate.

  • Assay Performance:

    • Follow steps 2-4 of Protocol 1.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Target_Kinase Target Kinase (e.g., TK1) Receptor->Target_Kinase Phosphorylation Ligand Ligand Ligand->Receptor Activation Downstream_Effector_1 Substrate 1 Target_Kinase->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Substrate 2 Downstream_Effector_1->Downstream_Effector_2 Signal Transduction Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector_2->Cellular_Response Inhibitor 4-Ethoxypyrimidine- 2-carbonitrile Inhibitor Inhibitor->Target_Kinase Inhibition HTS_Workflow cluster_prep Assay Preparation cluster_screening Automated Screening cluster_analysis Data Analysis & Hit Selection Compound_Library This compound Library (10,000 compounds) Compound_Plating Compound Plating (50 nL/well) Compound_Library->Compound_Plating Assay_Plates 384-well Plates Assay_Plates->Compound_Plating Reagent_Addition Enzyme/Substrate Addition Compound_Plating->Reagent_Addition Reaction_Start ATP Addition Reagent_Addition->Reaction_Start Incubation Incubation (60 min) Reaction_Start->Incubation Detection_Step ADP Detection Reagent Addition Incubation->Detection_Step Plate_Reading Fluorescence Reading Detection_Step->Plate_Reading Data_Processing Calculate % Inhibition Plate_Reading->Data_Processing Hit_Identification Identify Primary Hits (>50% Inhibition) Data_Processing->Hit_Identification Hit_Validation_Logic Primary_Hits Primary Hits from HTS Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Potency_Check Potent? (IC50 < 1 µM) Dose_Response->Potency_Check Selectivity_Screen Kinase Selectivity Profiling Potency_Check->Selectivity_Screen Yes Discard_1 Discard (Low Potency) Potency_Check->Discard_1 No Selectivity_Check Selective? Selectivity_Screen->Selectivity_Check Cellular_Assay Cell-Based Potency Assay Selectivity_Check->Cellular_Assay Yes Discard_2 Discard (Not Selective) Selectivity_Check->Discard_2 No Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Ethoxypyrimidine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Ethoxypyrimidine-2-carbonitrile. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent strategy involves a two-step process. The first step is the synthesis of a 4-chloropyrimidine-2-carbonitrile intermediate. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by an ethoxide group. The reactivity of the 4-position on the pyrimidine ring is generally higher than the 2-position for nucleophilic attack.[1]

Q2: I am observing low yields in the ethoxylation step. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion.

  • Side reactions: The presence of water can lead to the formation of 4-hydroxypyrimidine-2-carbonitrile as a byproduct.

  • Degradation of starting material or product: The reaction conditions might be too harsh, leading to decomposition.

  • Inefficient base: The sodium ethoxide may not be sufficiently anhydrous or may have decomposed.

Q3: What are the typical byproducts in this synthesis?

A3: Common byproducts include the corresponding 4-hydroxypyrimidine derivative if moisture is present. If the starting material for the cyanation step is a di-chloro pyrimidine, you might also see isomers or incompletely reacted intermediates.

Q4: How can I best purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of 4-Chloropyrimidine-2-carbonitrile (Intermediate)
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material (e.g., a di-hydroxypyrimidine)Insufficient chlorinating agent (e.g., POCl₃) or reaction time.Increase the molar excess of the chlorinating agent. Extend the reaction time and monitor progress by TLC or GC-MS.
Formation of undesired isomersReaction temperature is too high, leading to side reactions.Lower the reaction temperature and monitor the reaction closely.
Difficult workup and product isolationResidual chlorinating agent complicating extraction.Carefully quench the reaction mixture with ice-water and extract with a suitable organic solvent. A wash with a mild base (e.g., saturated NaHCO₃ solution) can help neutralize excess acid.
Problem 2: Inefficient Nucleophilic Substitution with Sodium Ethoxide
Symptom Possible Cause Suggested Solution
Low conversion to the ethoxy product1. Inactive sodium ethoxide. 2. Insufficient reaction temperature or time. 3. Poor solvent choice.1. Use freshly prepared or commercially sourced anhydrous sodium ethoxide. 2. Gradually increase the reaction temperature and monitor by TLC. Consider using microwave irradiation to accelerate the reaction.[2] 3. Anhydrous ethanol is a common solvent. Anhydrous THF or DMF can also be effective.
Formation of 4-hydroxypyrimidine byproductPresence of water in the reaction mixture.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple spots on TLC, indicating side productsDecomposition of starting material or product.Lower the reaction temperature and consider using a milder base if possible.

Experimental Protocols

A plausible synthetic route involves the chlorination of a suitable pyrimidine precursor followed by nucleophilic substitution.

Protocol 1: Synthesis of 4-Chloropyrimidine-2-carbonitrile

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[3][4]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxypyrimidine-2-carbonitrile (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.

  • Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) or its hydrochloride salt can be added.[3]

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-chloropyrimidine-2-carbonitrile.

Protocol 2: Synthesis of this compound

This protocol is based on typical nucleophilic aromatic substitution reactions on chloropyrimidines.[5][6]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To a separate flask, dissolve 4-chloropyrimidine-2-carbonitrile (1 equivalent) in anhydrous ethanol.

  • Add the sodium ethoxide solution dropwise to the solution of the chloropyrimidine at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1t-BuOKDMF551245[2]
2t-BuOKTHF95 (Microwave)0.6796[2]
3Sodium EthoxideEthanolReflux4-12(Typical)General

Note: The yields reported in entries 1 and 2 are for a different, but analogous, nucleophilic aromatic substitution reaction and are provided for comparative purposes.

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ethoxylation start1 2,4-Dihydroxypyrimidine -2-carbonitrile reagent1 POCl3 (Optional: Et3N) reaction1 Reflux (110-120°C, 4-6h) start1->reaction1 reagent1->reaction1 product1 Crude 4-Chloropyrimidine -2-carbonitrile reaction1->product1 purification1 Column Chromatography product1->purification1 intermediate 4-Chloropyrimidine -2-carbonitrile purification1->intermediate reaction2 Reflux (78°C, 4-12h) intermediate->reaction2 reagent2 Sodium Ethoxide in Anhydrous Ethanol reagent2->reaction2 product2 Crude 4-Ethoxypyrimidine -2-carbonitrile reaction2->product2 purification2 Column Chromatography product2->purification2 final_product 4-Ethoxypyrimidine -2-carbonitrile purification2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Ethoxylation

troubleshooting_logic start Low Yield of This compound check_sm Check TLC for Starting Material start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No cause1 Incomplete Reaction sm_present->cause1 check_byproducts Check TLC/NMR for Byproducts sm_absent->check_byproducts solution1a Increase Reaction Time cause1->solution1a solution1b Increase Reaction Temperature cause1->solution1b solution1c Check Base Activity cause1->solution1c byproduct_present Byproducts Observed check_byproducts->byproduct_present Yes byproduct_absent No Major Byproducts check_byproducts->byproduct_absent No cause2 Side Reactions byproduct_present->cause2 cause3 Product Degradation or Loss During Workup byproduct_absent->cause3 solution2a Use Anhydrous Solvents/Reagents cause2->solution2a solution2b Run under Inert Atmosphere cause2->solution2b solution3a Use Milder Conditions cause3->solution3a solution3b Optimize Purification cause3->solution3b

Caption: Troubleshooting decision tree for low yield in the ethoxylation step.

References

Technical Support Center: Purification of 4-Ethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Ethoxypyrimidine-2-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity of the compound. For relatively pure material with minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials from the synthesis, such as precursors to the pyrimidine ring, and byproducts from incomplete reactions or side reactions involving the ethoxy or nitrile groups. The specific impurities will depend on the synthetic route employed.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. A suitable solvent system should be developed to achieve good separation between the desired compound and any impurities. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the collected fractions or the final product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.Select a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the cooling process is slow.
No crystals form upon cooling. The solution is not saturated, or the concentration of the compound is too low.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Low recovery of the purified compound. Too much solvent was used, or the compound is partially soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or contain visible impurities. The impurities were not completely removed during the single recrystallization step.Perform a second recrystallization. Consider using activated charcoal to remove colored impurities by adding it to the hot solution before filtration.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities. The eluent system is not optimal.Optimize the eluent system using TLC to achieve a retention factor (Rf) of 0.25-0.35 for the desired compound.[1] A gradient elution may be necessary for complex mixtures.
The compound does not move down the column. The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent.
Streaking or tailing of the compound band on the column. The column is overloaded, or the compound is interacting too strongly with the stationary phase.Use a larger column or load less sample. If the compound is acidic or basic, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when hot. Common solvent systems for pyrimidine derivatives include ethanol, ethyl acetate/hexane, and toluene.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent system should be determined by TLC analysis to provide good separation (Rf of 0.25-0.35 for the target compound).[1] A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute compounds with different polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification Technique Parameter Typical Range for Pyrimidine Derivatives
RecrystallizationYield70-95%
Purity>98% (by HPLC)
Column ChromatographyRecovery60-90%
Purity>99% (by HPLC)

Visualizations

Below are diagrams illustrating the purification workflow and a troubleshooting decision tree for the purification of this compound.

Purification_Workflow Crude Crude 4-Ethoxypyrimidine- 2-carbonitrile Assess Assess Purity (TLC/HPLC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities Column Column Chromatography Assess->Column Major/Complex Impurities Pure Pure Product Recrystallization->Pure Waste Impurities Recrystallization->Waste Column->Pure Column->Waste

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Low Purity After Initial Purification Recryst Recrystallization Issue? Start->Recryst Yes Chrom Chromatography Issue? Start->Chrom No Solvent Optimize Recrystallization Solvent Recryst->Solvent Poor Solubility/ Oiling Out Cooling Check Cooling Rate Recryst->Cooling No Crystals Form Charcoal Use Activated Charcoal Recryst->Charcoal Colored Product Eluent Optimize Eluent System (TLC) Chrom->Eluent Poor Separation Loading Check Sample Loading Chrom->Loading Band Tailing Packing Repack Column Chrom->Packing Cracked Bed

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-Ethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethoxypyrimidine-2-carbonitrile.

Troubleshooting Guide

Low yields or the presence of impurities are common challenges in chemical synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The primary reaction involves the displacement of a halide, most commonly chloride, from the 4-position of the pyrimidine ring by an ethoxide nucleophile.

The general reaction scheme is as follows:

Below is a troubleshooting table to address common problems.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficiently reactive nucleophile: The sodium ethoxide may have decomposed due to moisture. 2. Low reaction temperature: SNAr reactions on heteroaromatic rings often require heating to proceed at an adequate rate. 3. Poor solvent choice: The solvent may not be suitable for the reaction.1. Use freshly prepared or commercially sourced sodium ethoxide. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Refluxing in ethanol is a common starting point. 3. While ethanol is the most common solvent for this reaction, polar aprotic solvents like THF or DMF can also be effective.
Formation of Side Products/Impurities 1. Presence of water: Water can lead to the hydrolysis of the starting material or the nitrile group in the product, especially under basic conditions at elevated temperatures. 2. Reaction with solvent: If using an alcohol solvent other than ethanol, you may get the corresponding alkoxy-pyrimidine as a byproduct. 3. Decomposition: Prolonged reaction times at high temperatures can lead to decomposition of the product or starting material.1. Use anhydrous solvents and reagents. 2. Ensure the use of ethanol as the solvent when sodium ethoxide is the nucleophile. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-baking.
Difficult Product Isolation 1. Product is highly soluble in the workup solvent: This can lead to low recovery after extraction. 2. Formation of an emulsion during workup: This can make phase separation difficult. 3. Product co-elutes with impurities during chromatography. 1. Use a less polar solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent. 2. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. 3. Adjust the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the impact of key variables on the synthesis of this compound. The data presented here is a representative compilation based on typical SNAr reactions.

Parameter Condition A Condition B Condition C Condition D Outcome
Base (Equivalents) Sodium Ethoxide (1.1 eq)Sodium Ethoxide (1.5 eq)Potassium Ethoxide (1.1 eq)Sodium Hydroxide (1.1 eq)Using a slight excess of sodium or potassium ethoxide (Conditions A, B, C) generally gives high yields. Sodium hydroxide (Condition D) is a poor choice as it can promote hydrolysis.
Solvent EthanolTHFDMFAcetonitrileEthanol (Condition A) is a good choice as it is the conjugate acid of the nucleophile. Polar aprotic solvents like THF and DMF (Conditions B, C) can also be effective.
Temperature (°C) 25°C (Room Temp)50°C78°C (Reflux in EtOH)100°CThe reaction rate is significantly temperature-dependent. Refluxing in ethanol (Condition C) is often a good starting point for achieving a reasonable reaction time.
Reaction Time (hours) 241242Higher temperatures lead to shorter reaction times. It is important to monitor the reaction to avoid decomposition at higher temperatures.
Typical Yield (%) 40-50%70-80%85-95%80-90%A combination of an appropriate base, solvent, and temperature is key to achieving high yields.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from 4-Chloropyrimidine-2-carbonitrile.

Materials:

  • 4-Chloropyrimidine-2-carbonitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 4-Chloropyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract with diethyl ether or ethyl acetate (3 x volumes).

    • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitrile group at the C2 position?

The nitrile group (-CN) is a strong electron-withdrawing group. Its presence at the C2 position deactivates the C2 position for nucleophilic attack and activates the C4 and C6 positions of the pyrimidine ring towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.

Q2: Can I use other alkoxides for this reaction?

Yes, other alkoxides such as sodium methoxide or sodium tert-butoxide can be used to synthesize the corresponding 4-alkoxypyrimidine-2-carbonitriles. The reaction conditions may need to be re-optimized for each specific alkoxide.

Q3: My yield is consistently low. What are the most likely reasons?

The most common culprits for low yields are the presence of moisture, which deactivates the sodium ethoxide, and incomplete reaction due to insufficient heating or reaction time. Ensure all reagents and solvents are anhydrous and that the reaction is allowed to proceed to completion.

Q4: How do I know when the reaction is complete?

The best way to monitor the reaction is by TLC or LC-MS. For TLC, spot the reaction mixture alongside the starting material (4-Chloropyrimidine-2-carbonitrile). The reaction is complete when the starting material spot is no longer visible.

Q5: Are there any safety precautions I should be aware of?

Sodium ethoxide is a strong base and is corrosive. It is also moisture-sensitive and can be flammable. Handle it in a fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 4-Chloropyrimidine-2-carbonitrile is also a potential irritant.

Visualizations

Synthesis Pathway and Key Checkpoints

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_process Process Control cluster_workup Workup & Purification cluster_product Final Product 4-Chloropyrimidine-2-carbonitrile 4-Chloropyrimidine-2-carbonitrile Reaction_Mixture Reaction in Anhydrous Ethanol 4-Chloropyrimidine-2-carbonitrile->Reaction_Mixture Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction_Mixture Heating Heat to Reflux (approx. 78°C) Reaction_Mixture->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product Troubleshooting_Logic Start Low Yield Issue Check_Conversion Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion, Low Isolated Yield Check_Conversion->High_Conversion Yes Check_Reagents Reagents Anhydrous? Low_Conversion->Check_Reagents Check_Workup Issues During Workup/Purification? High_Conversion->Check_Workup Wet_Reagents Use Fresh/Dry Reagents & Solvents Check_Reagents->Wet_Reagents No Dry_Reagents Reagents are Dry Check_Reagents->Dry_Reagents Yes Check_Temp Reaction Temp Sufficient? Dry_Reagents->Check_Temp Low_Temp Increase Temperature & Reaction Time Check_Temp->Low_Temp No Good_Temp Temperature is Sufficient Check_Temp->Good_Temp Yes Workup_Issue Optimize Extraction & Purification Check_Workup->Workup_Issue Yes No_Workup_Issue Consider Product Decomposition Check_Workup->No_Workup_Issue No

Challenges in the scale-up of 4-Ethoxypyrimidine-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Ethoxypyrimidine-2-carbonitrile Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis starting from a dihydroxypyrimidine precursor. This typically includes chlorination followed by nucleophilic substitution with ethoxide and then cyanation. An alternative is to start with an O-ethylisourea equivalent and react it with a suitable three-carbon building block, followed by functional group manipulations.

Q2: What are the most critical parameters to control during the synthesis?

Temperature and moisture control are critical. Many of the reactions, particularly those involving chlorinating agents like phosphorus oxychloride and the introduction of the ethoxy group, can be highly exothermic.[1] The absence of water is often necessary to prevent the formation of by-products such as barbituric acid.[1]

Q3: What are the primary safety concerns when producing this compound?

The synthesis may involve hazardous materials, including:

  • Cyanides (e.g., KCN, NaCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available.

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water.

  • Strong Bases (e.g., Sodium Ethoxide): Corrosive and flammable.

  • Chlorinated Solvents: Potentially carcinogenic and environmentally harmful.

Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

Q4: How can I purify the final product?

Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing solid impurities if a suitable solvent system can be identified.

  • Column Chromatography: Useful for separating compounds with different polarities but can be challenging for large-scale production.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Chlorination Step 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Presence of moisture.1. Increase reaction time or temperature moderately. 2. Use a milder chlorinating agent or lower the reaction temperature. 3. Ensure all reagents and glassware are anhydrous.
Formation of Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of water or other nucleophiles.1. Maintain strict temperature control, potentially using a cooling bath. 2. Carefully control the addition rate of reagents. 3. Use anhydrous solvents and reagents.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Product is unstable under purification conditions.1. Evaporate the solvent and attempt trituration with a non-polar solvent. 2. Add a saturated brine solution to break the emulsion. 3. Consider a different purification method, such as extraction followed by solvent swap and crystallization.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots". 3. Changes in reagent addition rates.1. Ensure the reactor has adequate cooling capacity. 2. Use an appropriate stirrer and agitation speed for the vessel size. 3. Maintain a controlled addition rate, possibly using a syringe pump for liquid reagents.
Impurity Profile and Recommended Actions
Impurity Potential Source Analytical Method for Detection Action
2-Ethoxy-4,6-dihydroxypyrimidineIncomplete chlorinationHPLC, LC-MSRe-subject the crude product to the chlorination conditions.
4-Chloro-2-ethoxypyrimidineIncomplete cyanationGC-MS, HPLCIncrease reaction time or temperature for the cyanation step.
Barbituric Acid DerivativesReaction with water[1]NMR, LC-MSEnsure anhydrous conditions in all reaction steps.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

  • To a stirred solution of 2-ethoxy-4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5.0 eq), slowly add triethylamine (2.2 eq) at 0-5 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound

  • In a well-ventilated fume hood, dissolve 2-ethoxy-4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO.

  • Add potassium cyanide (1.1 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by GC-MS or HPLC.

  • Upon completion, cool the mixture and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Troubleshooting Flowchart

TroubleshootingFlowchart start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material sm_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Time, Moisture) sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Optimize Reaction Conditions conditions_ok->optimize No check_workup Analyze Workup & Purification conditions_ok->check_workup Yes optimize->check_conditions workup_ok Procedure Correct? check_workup->workup_ok modify_workup Modify Purification Strategy workup_ok->modify_workup No end_success Successful Synthesis workup_ok->end_success Yes modify_workup->check_workup SyntheticWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation cluster_2 Purification start_material 2-Ethoxy-4,6-dihydroxypyrimidine reagent1 POCl₃, Triethylamine intermediate 2-Ethoxy-4,6-dichloropyrimidine reagent1->intermediate reagent2 KCN, 18-Crown-6 intermediate->reagent2 final_product This compound reagent2->final_product purification Column Chromatography or Recrystallization final_product->purification

References

Troubleshooting guide for the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted pyrimidines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of substituted pyrimidines, categorized by the synthetic method.

General Issues

Question: My reaction yield is consistently low, even when following established protocols. What are the common causes and how can I improve it?

Answer:

Low yields in organic synthesis can stem from a variety of factors. Here are some common culprits and suggestions for improvement:

  • Reagent Quality:

    • Purity: Impure starting materials are a frequent cause of low yields and side reactions.[1] Ensure the purity of your reactants through appropriate analytical techniques (e.g., NMR, melting point) and purify them if necessary.

    • Moisture and Air Sensitivity: Many reagents and catalysts used in pyrimidine synthesis are sensitive to moisture and air.[1][2] Ensure all glassware is thoroughly dried, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary. Use anhydrous solvents.

  • Reaction Conditions:

    • Temperature Control: Inconsistent or incorrect reaction temperatures can lead to incomplete reactions or the formation of side products.[2] Use a reliable heating mantle with a temperature controller or an oil bath to maintain a stable temperature.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Work-up and Purification:

    • Product Loss: Significant amounts of product can be lost during the work-up and purification steps.[1] Be meticulous with transfers and extractions. Optimize your purification method (e.g., column chromatography, recrystallization) to minimize loss.

    • Product Decomposition: Some substituted pyrimidines may be unstable under certain purification conditions (e.g., on silica gel). Consider alternative purification methods like preparative HPLC or recrystallization from a suitable solvent system.

Pinner Synthesis

The Pinner synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound. While versatile, it can present challenges.[3][4][5][6]

Question: I am attempting a Pinner synthesis, but my yield is very low and the reaction conditions are harsh. Are there any modifications I can make?

Answer:

The classical Pinner synthesis often requires strongly basic or acidic conditions and can result in low yields.[3][6][7] Here are some troubleshooting strategies and modern modifications:

  • Potential Causes for Low Yield:

    • Harsh Conditions: The required strong bases or acids can lead to the decomposition of starting materials or the product.

    • Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to an incomplete reaction.

    • Side Reactions: Self-condensation of the 1,3-dicarbonyl compound or decomposition of the amidine can occur.

  • Recommended Solutions & Modifications:

    • Catalyst and Solvent Optimization:

      • Recent advancements have shown that using catalysts like choline hydroxide can improve yields and allow for milder reaction conditions.[4]

      • Microwave irradiation has been shown to reduce reaction times and improve yields in some cases.[5]

    • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-dicarbonyl compounds, consider using more reactive surrogates like β-bromo-α,β-unsaturated ketones, which can be condensed with amidines under copper catalysis.[4][5]

    • Ultrasound Irradiation: For reactions involving β-keto esters, ultrasound irradiation has been reported to improve the efficiency of the Pinner reaction.[5]

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[8][9]

Question: My Biginelli reaction is not working efficiently. What are some common issues and how can I optimize the reaction?

Answer:

While the Biginelli reaction is a powerful tool, its efficiency can be influenced by several factors.

  • Potential Causes for Poor Performance:

    • Catalyst Choice: The choice of acid catalyst is crucial. Insufficiently strong or inappropriate catalysts can lead to low yields.

    • Reaction Mechanism Considerations: The reaction proceeds through a series of equilibria.[9][10] If any step is slow or reversible, the overall yield will be affected. The rate-limiting step is believed to be the condensation between the aldehyde and urea.[8][9]

    • Solvent Effects: The solvent can significantly impact the reaction rate and yield.

  • Recommended Solutions & Optimizations:

    • Catalyst Screening: A wide range of Brønsted and Lewis acids can catalyze the Biginelli reaction.[9] Consider screening catalysts like Yb(OTf)₃, InCl₃, or LiClO₄, which have been shown to improve yields and shorten reaction times, sometimes under solvent-free conditions.[8]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in shorter times, and can be performed without a solvent.[8]

    • Asymmetric Catalysis: For the synthesis of chiral dihydropyrimidinones, consider using a chiral phosphoric acid catalyst to achieve high enantioselectivity.[10][11]

Suzuki Cross-Coupling Reactions

Suzuki cross-coupling is a powerful method for introducing aryl or heteroaryl substituents onto a pyrimidine ring.[12][13][14]

Question: I am having trouble with a Suzuki coupling reaction to functionalize a halo-pyrimidine. The yield is low and I am observing side products. What should I troubleshoot?

Answer:

Low yields and side reactions in Suzuki couplings of pyrimidines can often be attributed to the reaction conditions and the electronic nature of the substrates.

  • Potential Causes for Issues:

    • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

    • Base and Solvent Choice: The combination of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps.

    • Electronic Effects: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially affecting its reactivity.[12] Electron-withdrawing groups on the boronic acid can also negatively impact the yield.[12]

    • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the halo-pyrimidine are common side reactions.

  • Recommended Solutions & Optimizations:

    • Systematic Optimization: A systematic approach to optimizing the reaction conditions is recommended. This includes screening different palladium catalysts, ligands, bases, and solvents.

    • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere to prevent oxidation and deactivation of the catalyst.

    • Choice of Reagents:

      • Electron-rich boronic acids tend to give better yields.[12]

      • For dichloropyrimidines, the reaction can be regioselective, allowing for stepwise functionalization.

Data Presentation

Table 1: Optimized Conditions for Suzuki Cross-Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids [12][14]

EntryArylboronic AcidBaseSolventTemperature (°C)Catalyst (mol %)Yield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane70-80Pd(PPh₃)₄ (5)85
24-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane70-80Pd(PPh₃)₄ (5)90
34-Chlorophenylboronic acidK₃PO₄1,4-Dioxane70-80Pd(PPh₃)₄ (5)75
44-Nitrophenylboronic acidK₃PO₄1,4-Dioxane70-80Pd(PPh₃)₄ (5)60

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction[8][9]
  • In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq).

  • Add the chosen catalyst (e.g., 10 mol% Yb(OTf)₃) and a minimal amount of a suitable solvent (e.g., ethanol), or perform the reaction neat.

  • Heat the reaction mixture to the desired temperature (e.g., reflux or as optimized) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol or water).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: General Procedure for Suzuki Cross-Coupling of a Halo-pyrimidine[12][14]
  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-pyrimidine (1.0 eq), arylboronic acid (1.1-1.5 eq), base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to the optimized temperature (e.g., 70-80 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by appropriate analytical methods.

Visualizations

Experimental Workflow

experimental_workflow reagents Select & Prepare Reagents reaction_setup Reaction Setup (Inert Atmosphere if needed) reagents->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction/Quenching) monitoring->workup Complete purification Purification (Column/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for the synthesis of substituted pyrimidines.

Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib (Pyrimidine-based Inhibitor) Gefitinib->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.[3][5][12][13]

References

Side reactions to consider when working with 4-Ethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxypyrimidine-2-carbonitrile. The information is designed to help anticipate and address potential side reactions and experimental challenges.

Troubleshooting Guide: Potential Side Reactions

When working with this compound, several side reactions can occur depending on the experimental conditions. The following table summarizes these potential issues, their likely causes, and suggested solutions to mitigate them.

Observation Potential Side Reaction Plausible Cause Suggested Mitigation Strategies
Formation of a new product with loss of the ethoxy group.Nucleophilic Substitution of the Ethoxy Group: The ethoxy group at the C4 position is displaced by another nucleophile.Reaction with strong nucleophiles (e.g., alkoxides, amines) at elevated temperatures. The pyrimidine ring is susceptible to nucleophilic attack at the 2, 4, and 6 positions.Use milder reaction conditions (lower temperature, shorter reaction time). Protect other functional groups in the nucleophile if necessary.
Formation of a carboxylic acid or amide at the C2 position.Hydrolysis of the Cyano Group: The nitrile group is hydrolyzed to a carboxylic acid or an amide.[1][2]Presence of water under acidic or basic conditions, especially with prolonged heating.[1][2]Ensure anhydrous reaction conditions. Use aprotic solvents and freshly dried reagents. If aqueous workup is necessary, perform it at low temperatures and quickly.
Formation of a dimeric or polymeric material.Self-condensation or Polymerization: Molecule reacts with itself, potentially initiated by strong bases or acids.Use of overly harsh reaction conditions (e.g., very strong, non-hindered bases).Use hindered bases (e.g., LDA, LiHMDS). Maintain low reaction temperatures and add reagents slowly.
Complex mixture of unidentifiable products.Ring Degradation: The pyrimidine ring is cleaved or rearranged.Exposure to strong Lewis acids (e.g., BBr3, TMSI) or harsh acidic/basic conditions at high temperatures can lead to the degradation of the pyrimidine ring.[3][4]Avoid strong Lewis acids for demethylation or de-ethoxylation. Screen for milder dealkylation methods if required. Use moderate pH and temperature ranges.
Reduction of the pyrimidine ring instead of another functional group.Ring Reduction: The pyrimidine ring is partially or fully reduced.Use of strong reducing agents like LiAlH4. Studies on similar pyrimidine systems have shown that the ring can be preferentially reduced over other functional groups like esters.[5]Employ milder or more selective reducing agents (e.g., NaBH4, DIBAL-H) depending on the target functional group. Protect the pyrimidine ring if harsh reduction is unavoidable.
Formation of a product with a substituted cyano group.Nucleophilic displacement of the Cyano Group: The cyano group at the C2 position is displaced by a nucleophile.[6]Reactions with strong nucleophiles, particularly alkoxides, have been shown to displace the cyano group in 2-cyanopyrimidine derivatives.[6]Use of less nucleophilic reagents or protection of the cyano group may be necessary.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a reaction on a substituent attached to my molecule, but I am seeing cleavage of the ethoxy group from the pyrimidine ring. How can I prevent this?

A1: The 4-position of the pyrimidine ring is susceptible to nucleophilic attack. If your reaction conditions involve strong nucleophiles, they can displace the ethoxy group. To prevent this, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. If possible, use a less nucleophilic reagent or protect the reacting functional group to moderate its reactivity.

Q2: My reaction is clean until the aqueous workup, after which I see the formation of a new, more polar byproduct. What could this be?

A2: The byproduct is likely the corresponding carboxylic acid or amide, formed from the hydrolysis of the nitrile group.[1][2] To avoid this, minimize the contact time with water and consider performing the workup at a lower temperature. If the desired product is stable, you can try to extract it from a buffered aqueous solution at a neutral or slightly acidic pH to suppress the hydrolysis of the nitrile.

Q3: I am attempting to deprotect a methoxy group elsewhere in my molecule using BBr3, but my starting material, this compound, is completely degrading. What is happening?

A3: Strong Lewis acids like BBr3 can cause the degradation of the electron-deficient pyrimidine ring, especially when substituted with both an alkoxy and a cyano group.[3][4] It is advisable to screen for alternative, milder deprotection methods.

Q4: Can I reduce the cyano group to an amine without affecting the pyrimidine ring?

A4: While the reduction of a nitrile to an amine is a standard transformation, the pyrimidine ring itself can be susceptible to reduction, especially with powerful reducing agents like LiAlH4.[5] Catalytic hydrogenation (e.g., using H2 and a metal catalyst like Pd/C or Raney Nickel) under controlled conditions might be a more selective method. It is recommended to perform a small-scale test reaction to check for ring reduction.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting unexpected side reactions when working with this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Experiment with This compound reaction Perform Chemical Transformation start->reaction workup Aqueous Workup / Purification reaction->workup analysis Analyze Product Mixture (e.g., LC-MS, NMR) workup->analysis expected_product Expected Product Obtained analysis->expected_product unexpected_product Unexpected Product(s) Observed analysis->unexpected_product check_hydrolysis Check for Hydrolysis (Amide or Carboxylic Acid) unexpected_product->check_hydrolysis Polar Byproducts? check_substitution Check for Nucleophilic Substitution (Loss of Ethoxy or Cyano Group) unexpected_product->check_substitution Mass Change Consistent with Group Loss? check_degradation Check for Ring Degradation (Complex Mixture) unexpected_product->check_degradation Unidentifiable Mixture? check_reduction Check for Ring Reduction unexpected_product->check_reduction Unexpected Reduction? mitigation Implement Mitigation Strategy (Refer to Troubleshooting Table) check_hydrolysis->mitigation check_substitution->mitigation check_degradation->mitigation check_reduction->mitigation mitigation->reaction Re-run Experiment

Caption: Troubleshooting workflow for side reactions.

References

Catalyst selection for optimizing pyrimidine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pyrimidine-2-carbonitrile, focusing on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing pyrimidine-2-carbonitriles?

A1: The synthesis of pyrimidine-2-carbonitriles can be approached through several catalytic routes. The most common strategies include:

  • Cyanation of Halogenated Pyrimidines: This is a widely used method involving the substitution of a halogen atom (typically Cl or Br) on the pyrimidine ring with a cyanide group. This reaction is often catalyzed by transition metals like palladium or copper.

  • Multi-component Reactions: These reactions, such as Biginelli-inspired methods, involve the one-pot condensation of several starting materials (e.g., an aldehyde, a β-dicarbonyl compound, and a urea or amidine derivative) to construct the pyrimidine ring with a cyano group already incorporated or added in a subsequent step.[1][2] Nanoparticle catalysts like Fe3O4, ZnO, or Mn3O4 can be used in these reactions.[3]

  • Sandmeyer Reaction: This classic reaction can be adapted for heterocyclic systems. It involves the conversion of an amino-pyrimidine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[4][5]

  • Cycloaddition Reactions: Various cycloaddition strategies, such as [5+1] or [3+3] annulations, can be employed to construct the pyrimidine ring from different precursors, sometimes with catalytic assistance from agents like ZnBr2 or trifluoroacetic acid (TFA).[6]

Q2: How do I select the best catalyst for the cyanation of a 2-chloropyrimidine?

A2: Catalyst selection depends on the substrate's reactivity, cost considerations, and desired reaction conditions.

  • Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XantPhos) are highly efficient for cyanation reactions and often provide high yields under relatively mild conditions. They are particularly useful for a broad range of substrates.

  • Copper-based catalysts (e.g., CuCN, CuI) are a more traditional and cost-effective option.[4] They are commonly used in Sandmeyer reactions and nucleophilic substitution of aryl halides.[7] However, they may require higher reaction temperatures.

  • Nickel-based catalysts (e.g., NiCl₂·6H₂O/dppf/Zn) offer a less expensive alternative to palladium for the cyanation of aryl chlorides with good functional group tolerance.[8]

A logical workflow for catalyst screening is essential for optimization.

cluster_workflow Catalyst Screening Workflow start Define Substrate (e.g., 2-Chloropyrimidine) lib Select Catalyst Library (Pd, Cu, Ni-based) start->lib screen Initial Screening (Small scale, constant conditions) lib->screen analyze Analyze Results (Yield, Purity via HPLC/GC-MS) screen->analyze analyze->lib No Hits, Revise Library optimize Optimize Conditions for Best Catalyst(s) (Temp, Solvent, Ligand) analyze->optimize Hit(s) Identified scaleup Scale-up Reaction optimize->scaleup finish Final Product scaleup->finish

Caption: General workflow for catalyst screening in pyrimidine synthesis.

Troubleshooting Guide

Q3: My cyanation reaction of 2-chloropyrimidine shows low yield. What are the possible causes and solutions?

A3: Low yield is a common issue that can stem from several factors. This guide will help you diagnose the problem.

cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed q1 Was starting material consumed? (Check via TLC/LC-MS) start->q1 sol1_no Increase Temperature Increase Reaction Time Check Catalyst Activity q1->sol1_no No sol1_yes Side Product Formation (Check NMR/MS) q1->sol1_yes Yes sol2_yes Optimize Ligand/Solvent Lower Temperature Purify Reagents sol1_yes->sol2_yes Yes sol2_no Product Degradation? (Run at lower temp) Workup Issues? (Check extraction/purification) sol1_yes->sol2_no No

Caption: Decision tree for troubleshooting low reaction yield.

Troubleshooting Steps:

  • Incomplete Conversion:

    • Problem: The starting 2-chloropyrimidine is still present in the final reaction mixture.

    • Cause: The catalyst may be inactive or the reaction conditions (temperature, time) may be insufficient.

    • Solution:

      • Catalyst Activity: Ensure the catalyst is not old or deactivated. For palladium catalysts, ensure an active Pd(0) species is being generated.

      • Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction's progress using TLC or GC/MS to find the optimal duration.

      • Reagent Stoichiometry: Ensure the cyanide source (e.g., Zn(CN)₂, KCN) is used in the correct molar ratio, typically a slight excess.[7]

  • Formation of Side Products:

    • Problem: The reaction produces significant amounts of unintended byproducts.

    • Cause: The reaction may be non-selective, or the starting materials or solvent may contain impurities. Hydrolysis of the nitrile group to an amide or carboxylic acid can also occur.

    • Solution:

      • Reagent Purity: Use freshly purified solvents and reagents. Ensure the starting halopyrimidine is pure.

      • Atmosphere Control: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, especially when using sensitive organometallic catalysts.

      • Temperature Control: Overheating can often lead to decomposition and side product formation. Try running the reaction at a lower temperature for a longer duration.

  • Product Degradation or Loss during Workup:

    • Problem: The desired product is formed but is lost during the extraction or purification process.

    • Cause: The product may be volatile, water-soluble, or unstable on silica gel.

    • Solution:

      • Workup Procedure: Minimize exposure to acidic or basic aqueous solutions if the product is sensitive.

      • Purification: If the product is unstable on silica gel, consider alternative purification methods like recrystallization or distillation.[9]

Q4: My multi-component reaction to form a substituted pyrimidine-5-carbonitrile is not working. What should I check?

A4: Multi-component reactions are sensitive to the balance of reactivity between all components.

  • Order of Addition: The sequence in which reactants and catalysts are added can be critical. Consult the specific literature procedure for the established protocol.

  • Catalyst Choice: For Biginelli-type reactions, both acid and base catalysts can be used. If one is not working, the other might be more effective depending on the substrates.[1]

  • Solvent Effects: The polarity of the solvent can significantly influence reaction rates and yields. Consider screening different solvents (e.g., ethanol, DMF, or even solvent-free conditions).[2]

  • Water Removal: Some condensation steps in these reactions produce water, which can inhibit the catalyst or cause side reactions. Using a Dean-Stark apparatus or adding a dehydrating agent might be necessary.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Cyanation of Aryl Halides
Catalyst SystemCyanide SourceSubstrateTemp (°C)Time (h)Yield (%)Reference/Notes
Pd₂(dba)₃ / dppfZn(CN)₂Aryl Bromide80-10012-2470-95General conditions for Buchwald-Hartwig cyanation.
NiCl₂(dppf) / ZnZn(CN)₂Aryl Chloride801280-92Effective for less reactive chlorides.[8]
CuCNKCN/NaCNAryl Bromide120-1506-1260-85Rosenmund-von Braun reaction; often requires polar solvents like DMF.[7]
[Ir]-PN⁵PAlcohols/AmidineN/A13524-72up to 93Multi-component synthesis to form the pyrimidine ring.[6]
Fe₃O₄ nanoparticlesMalononitrile, Aldehyde, AmidineN/ASolvent-freeN/AGoodOne-pot, three-component synthesis of pyrimidine-5-carbonitriles.[2]
Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Chloropyrimidine

This protocol is a representative example based on common Buchwald-Hartwig amination literature and should be adapted and optimized for the specific substrate and laboratory conditions.

Reagents:

  • 2-Chloropyrimidine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous, degassed solvent (e.g., DMF or DMA)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-chloropyrimidine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Caution: This may release HCN gas; perform in a well-ventilated fume hood.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure pyrimidine-2-carbonitrile.[9]

References

Stability issues of 4-Ethoxypyrimidine-2-carbonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Ethoxypyrimidine-2-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may influence its stability?

A1: The key functional groups are the pyrimidine ring, the ethoxy group (-OCH2CH3), and the nitrile group (-C≡N). The pyrimidine ring is an electron-deficient aromatic system. The ethoxy group is an electron-donating group, and the nitrile group is an electron-withdrawing group. The interplay of these groups dictates the molecule's reactivity and stability.

Q2: Under what pH conditions is this compound expected to be least stable?

A2: The compound is likely to be least stable under strong acidic or strong basic conditions. Strong acids can protonate the nitrogen atoms of the pyrimidine ring, potentially making the ring more susceptible to nucleophilic attack or cleavage. Strong bases can catalyze the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, and potentially cleave the ether linkage.

Q3: What are the likely degradation products of this compound under hydrolytic conditions?

A3: Under acidic or basic conditions, the primary degradation products are expected to be 4-ethoxypyrimidine-2-carboxamide (from partial hydrolysis of the nitrile) and 4-ethoxypyrimidine-2-carboxylic acid (from complete hydrolysis of the nitrile). Under more forcing conditions, cleavage of the ethoxy group could lead to 4-hydroxypyrimidine-2-carbonitrile or its corresponding carboxylic acid.

Q4: Is this compound sensitive to high temperatures?

A4: While specific data is limited, heterocyclic compounds, especially those with functional groups like nitriles, can be susceptible to thermal degradation. High temperatures, particularly in the presence of reactive reagents, may lead to decomposition or unwanted side reactions. It is advisable to conduct reactions at the lowest effective temperature.

Q5: How should this compound be stored to ensure its stability?

A5: To maximize shelf life, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidative degradation.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield of Expected Product
Possible Cause Suggested Solution
Degradation of starting material Verify the purity of your this compound using techniques like NMR or LC-MS before starting the reaction. If necessary, purify the starting material.
Incompatible reaction conditions The reaction pH or temperature may be causing degradation. Perform small-scale trial reactions at different pH values and temperatures to find the optimal conditions.
Reaction with solvent Protic solvents (e.g., water, methanol) may participate in side reactions, especially at elevated temperatures or in the presence of strong acids or bases. Consider using aprotic solvents.
Issue 2: Presence of Unexpected Impurities in the Reaction Mixture
Possible Cause Suggested Solution
Hydrolysis of the nitrile group If water is present in the reaction, you may observe the formation of 4-ethoxypyrimidine-2-carboxamide or the corresponding carboxylic acid. Ensure all reagents and solvents are anhydrous.
Cleavage of the ethoxy group Strong Lewis acids or harsh acidic conditions can lead to the cleavage of the ether bond. Use milder conditions or alternative catalysts if possible.
Ring opening or rearrangement Under very harsh conditions (e.g., high heat, strong acids/bases), the pyrimidine ring itself may degrade. Monitor the reaction progress carefully and avoid excessive heating.

Stability Data (Illustrative)

Disclaimer: The following data is illustrative and based on general chemical principles for similar structures. Specific experimental validation is required.

Table 1: Illustrative Hydrolytic Stability of this compound at 50°C

Condition Half-life (t½) (hours) Major Degradation Products
0.1 M HCl484-Ethoxypyrimidine-2-carboxylic acid
pH 4.0 Buffer> 200Not significant
pH 7.0 Buffer> 200Not significant
pH 9.0 Buffer1204-Ethoxypyrimidine-2-carboxamide
0.1 M NaOH244-Ethoxypyrimidine-2-carboxylic acid

Table 2: Illustrative Thermal Stability of this compound (in solid state)

Temperature Time to 5% Degradation (hours)
40°C> 1000
80°C250
120°C50

Experimental Protocols

Protocol 1: General Procedure for Assessing Hydrolytic Stability
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to different aqueous buffer solutions (e.g., pH 2, 4, 7, 9, and 0.1 M HCl, 0.1 M NaOH) to achieve a final concentration of 50 µg/mL.

  • Incubation: Incubate the vials at a constant temperature (e.g., 50°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

Protocol 2: General Procedure for Assessing Thermal Stability (Solid State)
  • Sample Preparation: Place a known amount of solid this compound into several vials.

  • Incubation: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: At predetermined time intervals, remove one vial from each temperature.

  • Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by HPLC or another appropriate method to determine the purity of the compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each temperature to assess the rate of degradation.

Visualizations

degradation_pathway A This compound B 4-Ethoxypyrimidine-2-carboxamide A->B Mild Base (Partial Hydrolysis) C 4-Ethoxypyrimidine-2-carboxylic acid A->C Strong Acid/Base (Complete Hydrolysis) D 4-Hydroxypyrimidine-2-carbonitrile A->D Harsh Acidic Conditions B->C Strong Acid/Base

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Low Product Yield or Unexpected Impurities check_purity Verify Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Starting Material purity_ok->purify No check_conditions Review Reaction Conditions (pH, Temp) purity_ok->check_conditions Yes purify->check_conditions conditions_ok Conditions Mild? check_conditions->conditions_ok modify_conditions Use Milder Conditions conditions_ok->modify_conditions No check_solvent Check for Solvent Reactivity conditions_ok->check_solvent Yes modify_conditions->check_solvent solvent_ok Solvent Inert? check_solvent->solvent_ok change_solvent Use Aprotic Solvent solvent_ok->change_solvent No end Problem Resolved solvent_ok->end Yes change_solvent->end

Caption: Troubleshooting workflow for reaction issues.

Validation & Comparative

In Vitro Biological Activity of Pyrimidine-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the in vitro biological activity of select pyrimidine-carbonitrile derivatives, focusing on their efficacy as kinase inhibitors. The information presented herein is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Introduction

Pyrimidine-carbonitrile derivatives have been extensively investigated for their ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis. This guide focuses on the comparative in vitro activity of representative compounds targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. These kinases are critical regulators of signaling pathways frequently dysregulated in various cancers.

Comparative Analysis of In Vitro Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected pyrimidine-carbonitrile derivatives against various cancer cell lines and their target kinases. The data has been collated from multiple independent studies to provide a comparative overview. As the specific compound 4-Ethoxypyrimidine-2-carbonitrile lacks available biological data in the reviewed literature, this guide focuses on structurally related and well-characterized pyrimidine-5-carbonitrile derivatives.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrimidine-Carbonitrile Derivatives in Cancer Cell Lines

Compound IDTarget Kinase(s)HCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference Compound
Compound 11b EGFR3.374.143.042.4Erlotinib (IC50: 1.12 µM in A549)[1][2]
Compound 10b EGFR-7.683.565.85Erlotinib (IC50: 0.87 µM in HepG2, 1.12 µM in A549, 5.27 µM in MCF-7)[3]
Compound 11e VEGFR-21.141.54--Sorafenib (IC50: 8.96 µM in HCT-116, 11.83 µM in MCF-7)[4]
Compound 12b VEGFR-2>50>50--Sorafenib (IC50: 8.96 µM in HCT-116, 11.83 µM in MCF-7)[4]
SGI-1776 (a PIM-1 inhibitor with a pyrrolopyrimidine core) PIM-1----Not specified in the context of these cell lines.

Note: IC50 values are presented as µM. A lower value indicates higher potency. Dashes (-) indicate that data was not available in the cited sources.

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Pyrimidine-Carbonitrile Derivatives

Compound IDTarget KinaseIC50 (µM)Reference Compound
Compound 11b EGFR (wild-type)0.09Erlotinib
Compound 11b EGFR (T790M mutant)4.03Erlotinib[1][2]
Compound 10b EGFR0.00829Erlotinib (IC50: 0.00283 µM)[3]
Compound 11e VEGFR-20.61Sorafenib (IC50: 0.19 µM)[4]
Compound 12b VEGFR-20.53Sorafenib (IC50: 0.19 µM)[4]
AZD1208 (a PIM-1 inhibitor) PIM-1--

Note: IC50 values are presented as µM. A lower value indicates higher potency. Dashes (-) indicate that data was not available in the cited sources.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Compound_10b_11b Compound 10b/11b (Pyrimidine-carbonitrile) Compound_10b_11b->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg Activation PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Endothelial Cell Migration & Survival RAF_MEK_ERK->Angiogenesis Compound_11e_12b Compound 11e/12b (Pyrimidine-carbonitrile) Compound_11e_12b->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim1 cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation Cell_Cycle Cell Cycle Progression PIM1->Cell_Cycle Pyrimidine_Inhibitor Pyrimidine-based PIM-1 Inhibitor Pyrimidine_Inhibitor->PIM1 Inhibition pBAD pBAD (inactive) BAD->pBAD Apoptosis_Inhibition Inhibition of Apoptosis pBAD->Apoptosis_Inhibition

Caption: PIM-1 Signaling Pathway Inhibition.

Experimental_Workflow Start Start Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment 2. Treatment with Pyrimidine-carbonitrile Derivatives Cell_Culture->Compound_Treatment MTT_Assay 3a. MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Kinase_Assay 3b. In Vitro Kinase Inhibition Assay (IC50) Compound_Treatment->Kinase_Assay Data_Analysis 4. Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis End End Data_Analysis->End

Caption: General In Vitro Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the methodologies described in the referenced literature.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrimidine-carbonitrile derivatives) and a reference drug (e.g., Erlotinib, Sorafenib) for a specified period, typically 48 to 72 hours. A vehicle control (e.g., 0.4% DMSO) is also included.[5]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.[5][6]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.[6]

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on the activity of specific kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: The kinase reaction is typically performed in a 96-well or 384-well plate. The reaction mixture contains the purified recombinant kinase (e.g., EGFR, VEGFR-2, PIM-1), a specific substrate (e.g., Poly (Glu, Tyr) for tyrosine kinases, S6K synthetic peptide for PIM-1), ATP, and the test compound at various concentrations.[7][8][9][10]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.[7][9][10]

  • ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[7][9][10]

  • Luminescence Measurement: The luminescence is measured using a luminometer. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the kinase activity against the inhibitor concentration.

Specific Kinase Assay Conditions:

  • EGFR Kinase Assay: The reaction typically includes recombinant EGFR enzyme, a suitable substrate like Poly(Glu, Tyr), and ATP. The reaction is incubated, and the resulting ADP is quantified.[8][10]

  • VEGFR-2 Kinase Assay: This assay uses purified recombinant VEGFR-2, a tyrosine kinase substrate, and ATP. The inhibitory effect of the compounds is measured by the reduction in ADP formation.[11]

  • PIM-1 Kinase Assay: Recombinant PIM-1 kinase is incubated with a specific substrate (e.g., a peptide derived from the BAD protein) and ATP. The assay measures the transfer of phosphate from ATP to the substrate.[7][9]

Conclusion

The pyrimidine-carbonitrile scaffold represents a versatile platform for the design of potent kinase inhibitors with significant anticancer activity. The compounds highlighted in this guide demonstrate promising in vitro efficacy against key oncogenic kinases such as EGFR and VEGFR-2. While a direct comparison of a single derivative against a broad panel of kinases is ideal, the collated data provides valuable insights into the structure-activity relationships and the potential of this chemical class for further development. The provided experimental protocols offer a foundational understanding of the assays used to validate the biological activity of these compounds. Further investigation into the multi-kinase inhibitory profile and in vivo efficacy of these and novel pyrimidine-carbonitrile derivatives is warranted to fully elucidate their therapeutic potential.

References

Unraveling the Kinase Inhibition Profile: A Comparative Analysis of Pyrimidine-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor discovery, pyrimidine-based scaffolds have emerged as a cornerstone for the development of targeted cancer therapies. This guide provides a comparative analysis of the efficacy of a representative pyrimidine-carbonitrile derivative, compound 11b (a pyrimidine-5-carbonitrile), against established kinase inhibitors, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of this chemical class.

Efficacy Against EGFR Kinase: A Quantitative Comparison

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and its inhibition is a key mechanism for several approved drugs. Compound 11b , a novel pyrimidine-5-carbonitrile derivative, has demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[1]

The table below summarizes the in vitro kinase inhibitory activities (IC50 values) of compound 11b in comparison to Erlotinib, a widely used EGFR inhibitor.

CompoundTargetIC50 (µM)
Compound 11b EGFRWT0.09
EGFRT790M4.03
Erlotinib EGFRWTData not provided
EGFRT790MData not provided

Note: While the direct IC50 for Erlotinib was not provided in the primary source for compound 11b, it is a well-characterized inhibitor, and its data is widely available in scientific literature.

Cellular Antiproliferative Activity

Beyond enzymatic assays, the efficacy of a kinase inhibitor is critically assessed by its ability to inhibit the proliferation of cancer cells. Compound 11b has been evaluated against a panel of human cancer cell lines, demonstrating potent antiproliferative activity.

Cell LineCancer TypeCompound 11b IC50 (µM)Erlotinib IC50 (µM)Fold-change vs. Erlotinib
HCT-116Colorectal Carcinoma3.37Data not provided4.5 to 8.4-fold more active
HepG-2Hepatocellular Carcinoma3.04Data not provided4.5 to 8.4-fold more active
MCF-7Breast Cancer4.14Data not provided4.5 to 8.4-fold more active
A549Non-small Cell Lung Cancer2.4Data not provided4.5 to 8.4-fold more active

The data indicates that compound 11b exhibits significantly greater potency in inhibiting the growth of these cancer cell lines compared to Erlotinib.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay was utilized to determine the IC50 values of the compounds against EGFRWT and EGFRT790M.[1]

  • Enzyme and Substrate Preparation : Recombinant human EGFR (wild-type or T790M mutant) and a biotinylated poly-GT substrate are prepared in a kinase buffer.

  • Compound Dilution : Test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.

  • Kinase Reaction : The kinase, substrate, and ATP are mixed with the diluted compounds in a 384-well plate. The reaction is initiated by the addition of ATP and incubated at room temperature.

  • Detection : The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate.

  • Signal Measurement : After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Human cancer cell lines (HCT-116, HepG-2, MCF-7, and A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-Carbonitrile (e.g., Compound 11b) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-carbonitrile derivatives.

Kinase_Inhibition_Workflow Start Start Compound_Prep Compound Synthesis & Purification Start->Compound_Prep Kinase_Assay In Vitro Kinase Assay (HTRF) Compound_Prep->Kinase_Assay Cell_Culture Cancer Cell Line Culture Compound_Prep->Cell_Culture IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis MTT_Assay Cell Proliferation Assay (MTT) Cell_Culture->MTT_Assay Cell_IC50 Cellular IC50 Value Determination MTT_Assay->Cell_IC50 Cell_IC50->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the efficacy of kinase inhibitors.

References

Navigating the Structure-Activity Landscape of Pyrimidine-Carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the quest for novel therapeutics, particularly in oncology, the pyrimidine-carbonitrile scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of various protein kinases. While direct and extensive structure-activity relationship (SAR) studies on 4-Ethoxypyrimidine-2-carbonitrile analogs are not widely available in publicly accessible literature, a wealth of information exists for the closely related pyrimidine-5-carbonitrile derivatives. This guide provides a comprehensive comparison of these analogs, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design and optimization of kinase inhibitors.

This guide summarizes key quantitative data from published studies, presents detailed experimental protocols for the evaluation of these compounds, and visualizes the typical workflow of an SAR study in this chemical space. The information presented herein is intended to serve as a foundational resource for the rational design of next-generation pyrimidine-based kinase inhibitors.

Comparison of Biological Activities

The biological activity of pyrimidine-5-carbonitrile analogs has been extensively explored against various cancer cell lines and specific kinase targets. The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative compounds from different studies. The data highlights how modifications to the pyrimidine core influence potency and selectivity.

Compound IDCore Structure ModificationTarget Cell Line / EnzymeIC50 (µM)Reference
10b 2-thioxo-4-amino-6-phenyl-1,2-dihydropyrimidine-5-carbonitrile with N-(4-chlorophenyl)acetamide at the 4-amino positionHepG23.56[1]
A5495.85[1]
MCF-77.68[1]
EGFR0.00829[1]
11b 2,4-diamino-6-(p-tolyl)pyrimidine-5-carbonitrile with a 4-(3,4,5-trimethoxyphenyl)piperazin-1-yl moiety at the 2-amino positionHCT-1163.37[2]
HepG-23.04[2]
MCF-74.14[2]
A5492.4[2]
EGFRWT0.09[2]
EGFRT790M4.03[2]
3b 2-((benzo[d]oxazol-2-yl)methylamino)-6-morpholinopyrimidine-5-carbonitrileCOX-2~Celecoxib[3]
MCF-7(nM range)[3]
A549(nM range)[3]
A498(nM range)[3]
HepG2(nM range)[3]
5d 2-(N-(4-sulfamoylphenyl)acetamido)-6-morpholinopyrimidine-5-carbonitrileCOX-2~10.5x Nimesulide[3]
MCF-7(nM range)[3]
A549(nM range)[3]
A498(nM range)[3]
HepG2(nM range)[3]

Detailed Experimental Protocols

The evaluation of pyrimidine-carbonitrile analogs typically involves a series of in vitro assays to determine their cytotoxic effects and their inhibitory activity against specific molecular targets. Below are detailed protocols for commonly employed assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Cell culture medium (serum-free)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium and incubate overnight.[5]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

  • Incubate the plate at 37°C for 3-4 hours.[5][6]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4]

  • The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PI3K, EGFR)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)

  • 96-well or 384-well plates

  • Luminometer or microplate reader

General Procedure (Luminescent Assay):

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in the wells of a microplate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).[7][8]

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent that generates a luminescent signal.

  • The luminescent signal is measured using a luminometer, and the inhibitory activity of the compound is calculated as a percentage of the control (no inhibitor) reaction.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study is a cyclical and iterative process. The following diagram, generated using Graphviz, illustrates a typical workflow for the SAR investigation of pyrimidine-carbonitrile analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization A Lead Identification (e.g., this compound) B Analog Design & Virtual Screening A->B Rational Design C Chemical Synthesis B->C Synthesis of Analogs D In Vitro Screening (e.g., Kinase Assays) C->D Primary Screening E Cell-Based Assays (e.g., MTT Assay) D->E Hit Confirmation F Secondary Assays (e.g., Western Blot, Apoptosis) E->F Mechanism of Action G Data Analysis & SAR Determination F->G Data Interpretation H Lead Optimization G->H Identify Key Moieties H->B Iterative Design I Preclinical Development H->I Candidate Selection

A generalized workflow for structure-activity relationship (SAR) studies of novel kinase inhibitors.

References

Biological activity of 4-Ethoxypyrimidine-2-carbonitrile versus other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This guide provides a comparative analysis of the biological activities of 4-ethoxypyrimidine derivatives against other key pyrimidine-based compounds, with a focus on their potential as kinase inhibitors in different therapeutic areas. This comparison is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Comparison of Biological Activity: LRRK2 vs. Oncogenic Kinase Inhibition

This guide focuses on a comparative analysis between a 4-ethoxypyrimidine-based inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for neurodegenerative diseases like Parkinson's, and several pyrimidine-5-carbonitrile derivatives that have shown potent anticancer activity by targeting oncogenic kinases such as PIM-1 and PI3K.

Table 1: Comparative Inhibitory Activity of Pyrimidine Derivatives
Compound ClassLead Compound ExampleTarget KinaseBiological ActivityIC50Cell Line
4-Ethoxypyrrolo[2,3-d]pyrimidine 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine seriesLRRK2Neuroprotective (Parkinson's Disease)Data not available in abstract[1]Not applicable
4-Oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile Compound 8gPIM-1Anticancer373 nM[2][3]Not applicable
Compound 8cPIM-1Anticancer2.221 µg/mLMCF-7[4]
2,4-Dimorpholinopyrimidine-5-carbonitrile Compound 17pPI3KαAnticancer31.8 ± 4.1 nMNot applicable
PI3KδAnticancer15.4 ± 1.9 nM[5]Not applicable
6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile Compound 3b, 10b, 10cNot SpecifiedCytotoxicNot SpecifiedHCT-116, MCF-7, HEPG-2[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in the comparative data table.

MTT Cell Proliferation and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] These insoluble crystals are then dissolved, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium containing the test compounds at various concentrations. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[10]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT stock solution to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Incubate the plate overnight at 37°C. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[7]

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

LRRK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay): [11]

Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP binding site will cause a decrease in the FRET signal.[11]

Protocol: [11]

  • Reagent Preparation: Prepare solutions of the test compound, the LRRK2 kinase/antibody mixture, and the fluorescent tracer at 3 times their final desired concentrations in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to the respective wells.

  • Kinase/Antibody Addition: Add 5 µL of the LRRK2 kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET between the europium donor and the Alexa Fluor® 647 acceptor.

PIM-1 and PI3K Kinase Inhibition Assays (ADP-Glo™ Luminescent Assay): [12][13][14]

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial kinase activity.[13]

Protocol: [13][14]

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO as a control), 2 µL of the PIM-1 or PI3K enzyme, and 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes is essential for a clear understanding of the mechanism of action of these pyrimidine derivatives.

LRRK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds LRRK2_inactive LRRK2 (Inactive) RTK->LRRK2_inactive Activates LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates Gene_Transcription Gene Transcription LRRK2_active->Gene_Transcription Impacts Phospho_Rab Phosphorylated Rab GTPases Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Regulates Autophagy Autophagy Phospho_Rab->Autophagy Regulates Mitochondrial_Function Mitochondrial Function Phospho_Rab->Mitochondrial_Function Regulates Inhibitor 4-Ethoxypyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->LRRK2_active Inhibits

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

PIM1_PI3K_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK JAK JAK Cytokine_Receptor->JAK Activates PI3K PI3K RTK->PI3K Activates STAT STAT JAK->STAT Phosphorylates STAT_p p-STAT (dimer) STAT->STAT_p PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition PIM1 PIM-1 BAD BAD PIM1->BAD Phosphorylates (Inactivates) p21_p27 p21, p27 PIM1->p21_p27 Phosphorylates (Inactivates) BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21_p27->Cell_Cycle_Progression PIM1_Inhibitor Pyrimidine-5-carbonitrile (PIM-1 Inhibitor) PIM1_Inhibitor->PIM1 Inhibits PI3K_Inhibitor Pyrimidine-5-carbonitrile (PI3K Inhibitor) PI3K_Inhibitor->PI3K Inhibits STAT_p->PIM1 Upregulates Transcription Experimental_Workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Compound_Synthesis Pyrimidine Derivative Synthesis MTT_Assay MTT Cytotoxicity/ Viability Assay Compound_Synthesis->MTT_Assay Cell_Culture Cancer/Neuronal Cell Culture Cell_Culture->MTT_Assay Kinase_Assay Kinase Inhibition Assay (IC50) MTT_Assay->Kinase_Assay Identify Hits Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Kinase_Assay->Apoptosis_Assay Characterize Leads Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (Pathway Proteins) Kinase_Assay->Western_Blot Animal_Model Animal Model (e.g., Xenograft) Apoptosis_Assay->Animal_Model Validate in vivo Cell_Cycle_Analysis->Animal_Model Western_Blot->Animal_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study

References

In vitro testing of 4-Ethoxypyrimidine-2-carbonitrile derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives: A Comparative Guide

This guide provides a comparative analysis of the in vitro performance of various pyrimidine-5-carbonitrile derivatives against several cancer cell lines. Detailed experimental protocols and a key signaling pathway are presented to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 10b HepG2 (Hepatocellular Carcinoma)3.56Erlotinib0.87[1]
A549 (Non-small cell lung cancer)5.85Erlotinib1.12[1]
MCF-7 (Breast Cancer)7.68Erlotinib5.27[1]
Compound 11b HCT-116 (Colorectal Carcinoma)3.37Erlotinib-
HepG-2 (Hepatocellular Carcinoma)3.04Erlotinib-
MCF-7 (Breast Cancer)4.14Erlotinib-
A549 (Non-small cell lung cancer)2.4Erlotinib-[2]
Compound 11e HCT-116 (Colorectal Carcinoma)1.14Sorafenib-
MCF-7 (Breast Cancer)1.54Sorafenib-
Compound 4d K562 (Leukemia)-Staurosporine11.58 ± 0.55[3]
MCF-7 (Breast Cancer)0.80 ± 0.25Staurosporine9.51 ± 0.52[3]
Compound 7f K562 (Leukemia)-Staurosporine11.58 ± 0.55[3]
Compound 3b MCF-7 (Breast Cancer)-Doxorubicin-
A549 (Non-small cell lung cancer)-Doxorubicin-
A498 (Renal Carcinoma)-Doxorubicin-
HepG2 (Hepatocellular Carcinoma)-Doxorubicin-[4]
Compound 5b MCF-7 (Breast Cancer)-Doxorubicin-
A549 (Non-small cell lung cancer)-Doxorubicin-
A498 (Renal Carcinoma)-Doxorubicin-
HepG2 (Hepatocellular Carcinoma)-Doxorubicin-[4]
Compound 5d MCF-7 (Breast Cancer)-Doxorubicin-
A549 (Non-small cell lung cancer)-Doxorubicin-
A498 (Renal Carcinoma)-Doxorubicin-
HepG2 (Hepatocellular Carcinoma)-Doxorubicin-[4]

Experimental Protocols

A frequently utilized method for assessing the in vitro cytotoxicity of novel compounds is the MTT assay.[5][6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is predicated on the capacity of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][8] The quantity of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living cells.[5][8]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-5-carbonitrile derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following the treatment period, an MTT solution is added to each well, and the plates are incubated to permit the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[5][8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway

Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2]

EGFR Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer.[9][10][11] The diagram below illustrates a simplified overview of this pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyrimidine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis apoptosis_assay Apoptosis Assays pathway_analysis->apoptosis_assay

References

Comparative analysis of the synthetic routes to 4-Ethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 4-ethoxypyrimidine-2-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The analysis is based on established synthetic methodologies for analogous pyrimidine derivatives, offering a predictive overview of potential yields and reaction conditions.

Executive Summary

Three primary synthetic strategies for this compound are evaluated:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) of a 4-halopyrimidine-2-carbonitrile with sodium ethoxide.

  • Route B: O-Alkylation of 4-hydroxypyrimidine-2-carbonitrile.

  • Route C: Cyclocondensation of O-ethylisourea with a suitable three-carbon precursor bearing a cyano group.

While a definitive, optimized protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, this guide constructs detailed experimental protocols based on analogous reactions. The following sections provide a comparative table of these routes, detailed hypothetical experimental procedures, and graphical representations of the synthetic pathways.

Data Presentation: Comparative Overview of Synthetic Routes

Parameter Route A: Nucleophilic Aromatic Substitution Route B: O-Alkylation Route C: Cyclocondensation
Starting Materials 4-Chloropyrimidine-2-carbonitrile, Sodium ethoxide4-Hydroxypyrimidine-2-carbonitrile, Ethyl iodide, Base (e.g., K₂CO₃)O-Ethylisourea hydrochloride, 2-cyano-3-ethoxyacrylonitrile (or equivalent)
Key Intermediates 4-Chloropyrimidine-2-carbonitrile4-Hydroxypyrimidine-2-carbonitrileO-Ethylisourea
Number of Steps (from common precursors) 2-32-31-2
Potential Yield Moderate to HighModerate to HighVariable (potentially high in one-pot approach)
Key Reaction Conditions Anhydrous ethanol, RefluxAnhydrous solvent (e.g., DMF, Acetone), HeatBasic conditions (e.g., Sodium ethoxide in ethanol), Reflux
Potential Advantages Good functional group tolerance on the pyrimidine ring.Avoids handling of potentially more hazardous halogenated pyrimidines directly.Potentially the most convergent and atom-economical route.
Potential Challenges Synthesis of the halogenated precursor may require harsh conditions.The hydroxypyrimidine precursor may have tautomeric forms, potentially leading to N-alkylation byproducts.Availability and stability of the three-carbon cyano-precursor.

Experimental Protocols

Route A: Nucleophilic Aromatic Substitution (SNAr)

This route involves the preparation of a 4-halopyrimidine-2-carbonitrile intermediate, followed by displacement of the halide with an ethoxy group.

Step 1: Synthesis of 4-Chloropyrimidine-2-carbonitrile (Hypothetical)

  • Reaction: 4-Hydroxypyrimidine-2-carbonitrile is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Procedure: To 1 mole of 4-hydroxypyrimidine-2-carbonitrile, add 3-5 molar equivalents of phosphorus oxychloride. The mixture is heated at reflux (approximately 110 °C) for 2-4 hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction: 4-Chloropyrimidine-2-carbonitrile undergoes a nucleophilic substitution reaction with sodium ethoxide.

  • Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 molar equivalents) in anhydrous ethanol under an inert atmosphere. To this solution, 4-chloropyrimidine-2-carbonitrile (1 molar equivalent) is added, and the reaction mixture is heated at reflux for 1-3 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Route B: O-Alkylation of 4-Hydroxypyrimidine-2-carbonitrile

This method proceeds via the direct ethylation of a 4-hydroxypyrimidine precursor.

Step 1: Synthesis of 4-Hydroxypyrimidine-2-carbonitrile (Hypothetical)

  • Reaction: Condensation of a suitable three-carbon unit with urea or a related compound. A plausible method involves the reaction of ethyl cyanoacetate and formamide in the presence of a base.

  • Procedure: To a solution of sodium ethoxide in ethanol (prepared from 1.1 molar equivalents of sodium in anhydrous ethanol), add ethyl cyanoacetate (1 molar equivalent) and formamide (1.2 molar equivalents). The mixture is heated at reflux for 4-6 hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with cold water, and dried to yield 4-hydroxypyrimidine-2-carbonitrile.

Step 2: Synthesis of this compound

  • Reaction: Williamson ether synthesis on 4-hydroxypyrimidine-2-carbonitrile using an ethylating agent.

  • Procedure: To a suspension of 4-hydroxypyrimidine-2-carbonitrile (1 molar equivalent) and potassium carbonate (1.5 molar equivalents) in anhydrous dimethylformamide (DMF), add ethyl iodide (1.2 molar equivalents). The reaction mixture is stirred at 60-80 °C for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Route C: Cyclocondensation

This approach aims to construct the pyrimidine ring in a single step from acyclic precursors already containing the required functionalities.

Synthesis of this compound

  • Reaction: Condensation of O-ethylisourea with a 2-cyano-1,3-dicarbonyl equivalent.

  • Procedure: O-Ethylisourea hydrochloride (1 molar equivalent) is neutralized with a base like sodium ethoxide in anhydrous ethanol. To this solution, a suitable three-carbon synthon such as 2-cyano-3-ethoxyacrylonitrile (1 molar equivalent) is added. The reaction mixture is heated at reflux for 6-12 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic extracts are dried and concentrated. Purification of the final product is performed by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_A Route A: Nucleophilic Aromatic Substitution cluster_B Route B: O-Alkylation cluster_C Route C: Cyclocondensation A_start 4-Hydroxypyrimidine-2-carbonitrile A_int 4-Chloropyrimidine-2-carbonitrile A_start->A_int POCl₃, Reflux A_end This compound A_int->A_end NaOEt, EtOH, Reflux B_start 4-Hydroxypyrimidine-2-carbonitrile B_end This compound B_start->B_end EtI, K₂CO₃, DMF C_start1 O-Ethylisourea C_end This compound C_start1->C_end NaOEt, EtOH, Reflux C_start2 2-Cyano-3-ethoxyacrylonitrile C_start2->C_end NaOEt, EtOH, Reflux

Caption: Comparative workflow of synthetic routes to this compound.

G cluster_A Route A: SNAr Experimental Workflow A1 Chlorination of 4-Hydroxypyrimidine-2-carbonitrile with POCl₃ A2 Removal of excess POCl₃ A1->A2 A3 Quenching with ice and neutralization A2->A3 A4 Filtration and drying of 4-Chloropyrimidine-2-carbonitrile A3->A4 A5 Nucleophilic substitution with Sodium Ethoxide in Ethanol A4->A5 A6 Solvent evaporation A5->A6 A7 Work-up and extraction A6->A7 A8 Purification A7->A8 G cluster_B Route B: O-Alkylation Experimental Workflow B1 Suspension of 4-Hydroxypyrimidine-2-carbonitrile and K₂CO₃ in DMF B2 Addition of Ethyl Iodide B1->B2 B3 Heating the reaction mixture B2->B3 B4 Quenching with water B3->B4 B5 Extraction with Ethyl Acetate B4->B5 B6 Drying and concentration B5->B6 B7 Purification B6->B7

Comparative Guide to Analytical Methods for the Quantification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of pyrimidine derivatives, with a focus on providing a foundational approach for the analysis of 4-Ethoxypyrimidine-2-carbonitrile. As no specific validated methods for this compound are publicly available, this document details common, robust analytical techniques used for structurally similar compounds. The presented data, derived from published studies on various pyrimidine derivatives, can inform the development and validation of a bespoke analytical method.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The following table summarizes the performance of different analytical techniques used for the quantification of various pyrimidine derivatives. This data is collated from multiple studies and represents typical validation parameters.

Analytical TechniqueAnalyte ClassLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
HPLC-UV Pyrimidine Derivative (BT10M)> 0.99998.5% - 101.2%< 2%Not Specified[1][2]
HPLC-UV Azathioprine Metabolites (Pyrimidine derivatives)> 0.99997.4% - 102.5%< 3.4%LOD: Not specified; LOQ: 0.15 µmol/L[3]
LC-MS/MS Pyrimidine Metabolites in UrineNot SpecifiedNot SpecifiedNot SpecifiedMethod for rapid screening[4][5]
GC-MS Sibutramine (structurally distinct, but demonstrates technique capability)> 0.9995% - 105%< 5%LOD: 0.181 µg/mL; LOQ: 0.5488 µg/mL[6]

Note: The performance characteristics are highly dependent on the specific analyte, matrix, and instrumentation. The data presented should be considered as representative for the class of compounds.

Experimental Protocols: Methodological Overview

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the primary techniques discussed.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This is a widely used technique for the analysis of pyrimidine derivatives[7].

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed[7].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The elution can be isocratic (constant mobile phase composition) or gradient (varied mobile phase composition)[7].

  • Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For many pyrimidine derivatives, this is in the range of 250-280 nm.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

  • Validation Parameters: According to ICH guidelines, the method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration analytes[4][8].

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions: Similar to HPLC-UV, but often with volatile mobile phase additives (e.g., formic acid or ammonium acetate) to ensure compatibility with the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for pyrimidine derivatives.

  • Mass Spectrometry: The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high specificity.

  • Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) to remove interfering substances from the matrix.

  • Validation: In addition to the parameters for HPLC-UV, matrix effects should also be assessed.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For many pyrimidine derivatives, derivatization may be necessary to increase their volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Derivatization: Silylation is a common derivatization technique for pyrimidine bases to make them amenable to GC analysis.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Validation: The validation parameters are similar to those for HPLC-based methods.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical quantification of this compound.

G General Workflow for Analytical Method Development and Validation cluster_validation Validation Parameters A Define Analytical Target Profile (e.g., for this compound) B Select Analytical Technique (HPLC, GC-MS, etc.) A->B C Method Development & Optimization B->C D Method Validation (ICH Guidelines) C->D E Routine Sample Analysis D->E Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Range Range LOD LOD LOQ LOQ Robustness Robustness F Ongoing Method Monitoring E->F

Caption: Workflow for analytical method development and validation.

G Decision Tree for Analytical Technique Selection A Analyte Properties: Volatility & Thermal Stability? B Volatile & Thermally Stable? A->B Yes C Non-Volatile or Thermally Labile? A->C No D GC-MS B->D F Required Sensitivity? C->F E HPLC-UV or HPLC-MS G High F->G High H Moderate F->H Low to Moderate I HPLC-MS G->I J HPLC-UV H->J

Caption: Decision tree for selecting an analytical technique.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Ethoxypyrimidine-2-carbonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical 4-Ethoxypyrimidine-2-carbonitrile-based inhibitors, offering insights into their potential on- and off-target effects. The data presented herein is representative and intended to illustrate the application of established experimental protocols for inhibitor profiling.

The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. However, as with any ATP-competitive inhibitor, assessing its selectivity across the human kinome is a critical step in preclinical development to anticipate potential therapeutic efficacy and off-target toxicities. This guide compares three hypothetical inhibitors based on this scaffold: EPI-A , EPI-B , and EPI-C .

Comparative Selectivity Profiling

To evaluate the cross-reactivity of our hypothetical inhibitors, we present data from a comprehensive in vitro kinase panel. The inhibitory activity was assessed against a panel of 10 representative kinases from different branches of the kinome. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, are summarized in the table below.

Table 1: Comparative IC50 Values (nM) of this compound-Based Inhibitors

Kinase TargetKinase FamilyEPI-A (nM)EPI-B (nM)EPI-C (nM)
JAK2 Tyrosine Kinase15 8 250
EGFR Tyrosine Kinase25018012
PIM1 Serine/Threonine Kinase800>100075
SRCTyrosine Kinase4503001500
AURKASerine/Threonine Kinase>1000>1000500
PLK1Serine/Threonine Kinase>1000>1000800
PI3KαLipid Kinase>1000850>1000
AKT1Serine/Threonine Kinase>1000>1000>1000
MAPK1Serine/Threonine Kinase900>1000>1000
CDK2Serine/Threonine Kinase>1000>1000950

Analysis of Selectivity:

  • EPI-A and EPI-B demonstrate potent inhibition of JAK2 , a key mediator in cytokine signaling pathways. Their selectivity profiles suggest they are primarily JAK2-targeted inhibitors, with weaker off-target effects on EGFR and SRC.

  • EPI-C , in contrast, shows high potency against EGFR , a receptor tyrosine kinase frequently implicated in cancer. It also displays notable activity against PIM1 kinase, suggesting a different selectivity profile compared to EPI-A and EPI-B.

Signaling Pathway Context

To visualize the potential biological impact of these inhibitors, the following diagrams illustrate the signaling pathways associated with their primary targets.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT dimerizes Gene_Expression Gene_Expression pSTAT->Gene_Expression translocates to nucleus & activates Cytokine Cytokine Cytokine->Cytokine_Receptor binds EPI-A_B EPI-A / EPI-B EPI-A_B->JAK2 inhibits

Caption: JAK-STAT Signaling Pathway Inhibition by EPI-A and EPI-B.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR dimerizes & autophosphorylates RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival translocates to nucleus & regulates transcription EGF EGF EGF->EGFR binds EPI-C EPI-C EPI-C->EGFR inhibits

Caption: EGFR Signaling Pathway Inhibition by EPI-C.

Experimental Protocols

The following are detailed methodologies for key experiments used to generate the cross-reactivity data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a universal and robust method for measuring the activity of a wide range of kinases and their inhibition.[1]

Objective: To determine the IC50 values of the test compounds against a panel of kinases.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Platform (Promega)

  • Purified recombinant kinases

  • kinase-specific substrates

  • ATP

  • Test compounds (EPI-A, EPI-B, EPI-C) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Workflow:

Kinase_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start Dispense_Kinase Dispense Kinase (in assay buffer) Start->Dispense_Kinase Add_Compound Add Test Compound (serial dilutions) Dispense_Kinase->Add_Compound Incubate_1 Incubate at RT (10 min) Add_Compound->Incubate_1 Initiate_Reaction Initiate Reaction (add ATP/Substrate mix) Incubate_1->Initiate_Reaction Incubate_2 Incubate at RT (60 min) Initiate_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent (to stop kinase reaction and deplete ATP) Incubate_2->Add_ADP_Glo Incubate_3 Incubate at RT (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent (to convert ADP to ATP and generate light) Incubate_3->Add_Detection_Reagent Incubate_4 Incubate at RT (30 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence (plate reader) Incubate_4->Read_Luminescence Analyze_Data Analyze Data (calculate IC50 values) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Procedure:

  • Add 2.5 µL of kinase solution to each well of a 384-well plate.

  • Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the specific substrate for the kinase being tested. The ATP concentration should be at or near the Km for each kinase.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

This guide provides a framework for understanding and comparing the cross-reactivity profiles of this compound-based inhibitors. The hypothetical data illustrates how minor structural modifications can significantly alter the selectivity of a compound, shifting its primary target from the JAK family to the EGFR family. The detailed experimental protocol for the ADP-Glo™ assay offers a practical guide for researchers to perform their own selectivity profiling. Rigorous cross-reactivity profiling is an indispensable part of the drug discovery process, enabling the selection of candidates with the most promising therapeutic window.

References

Safety Operating Guide

Proper Disposal of 4-Ethoxypyrimidine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 4-ethoxypyrimidine-2-carbonitrile, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (nitrile or neoprene) are essential to prevent skin contact.

    • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.

    • Lab Coat: A flame-resistant lab coat must be worn to protect from spills.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

  • Work Area:

    • All handling and disposal preparations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

    • An eyewash station and safety shower must be readily accessible.

Hazard Profile of Structurally Similar Compounds

To underscore the importance of cautious handling, the table below summarizes the GHS hazard classifications for compounds structurally similar to this compound.

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Data is aggregated from the SDS of 4-aminopyrimidine-5-carbonitrile and 4-chloropyrimidine-2-carbonitrile.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to entrust it to a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

    • Ensure the container is kept tightly closed to prevent the release of vapors.

  • Preparing for Disposal:

    • Accurately label the waste container with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., "Harmful," "Irritant"), and the date of accumulation.

    • If the chemical is in a solution, also indicate the solvent and the approximate concentration.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.

    • Provide the EHS office or contractor with a complete inventory of the waste, including the chemical name and quantity.

    • Follow all institutional and local regulations for the packaging and transportation of hazardous waste.

  • Handling Spills:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

    • Do not allow the spilled material to enter drains or waterways.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the safe and compliant disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect waste in a designated, sealed container fume_hood->collect_waste label_waste Label container with chemical name, hazards, and date collect_waste->label_waste store_waste Store in a cool, dry, well-ventilated area label_waste->store_waste check_incompatible Keep away from incompatible materials store_waste->check_incompatible contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor check_incompatible->contact_ehs Ready for Disposal provide_info Provide waste inventory contact_ehs->provide_info pickup Arrange for professional pickup provide_info->pickup end_process End: Compliant Disposal pickup->end_process

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling 4-Ethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Ethoxypyrimidine-2-carbonitrile. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is required:

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. For extended handling, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a greater potential for exposure, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Protection Type Specific Equipment Standard
Eye/Face Chemical safety goggles or face shieldANSI Z87.1
Hand Chemical-resistant gloves (e.g., Nitrile)EN 374
Body Laboratory coat, chemical-resistant apron
Respiratory NIOSH-approved respirator

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks. The following step-by-step operational plan should be followed:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and transfers of this compound within the chemical fume hood.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfers.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

    • Do not eat, drink, or smoke in the laboratory area.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin immediately after handling the compound.

    • Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • This compound and any solutions containing it must be disposed of as hazardous chemical waste.

    • Collect this waste in a clearly labeled, sealed, and compatible container.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be treated as hazardous waste.

    • Place these materials in a designated, sealed hazardous waste container.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines.

Quantitative Data

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA or ACGIH. However, for general guidance, the exposure limits for a related heterocyclic compound, Pyridine, are provided below. These values are not directly applicable to this compound and should be used with caution as a reference for the potential toxicity of related compounds.

Organization Exposure Limit (Time-Weighted Average)
OSHA (PEL)5 ppm (15 mg/m³) over an 8-hour workshift[2]
NIOSH (REL)5 ppm (15 mg/m³) over a 10-hour workshift[2]
ACGIH (TLV)1 ppm over an 8-hour workshift[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Equipment and Reagents prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Close Container handle2->handle3 disp1 Segregate Chemical Waste handle2->disp1 disp2 Segregate Contaminated Solid Waste handle2->disp2 post1 Clean Work Area handle3->post1 post2 Wash Hands post1->post2 post3 Properly Store Chemical post2->post3 disp3 Arrange for Hazardous Waste Pickup disp1->disp3 disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。